Obeticholic Acid-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H42O4 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-6,10,13-trimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-14(5-8-21(27)28)17-6-7-18-22-19(10-12-24(17,18)3)25(4)11-9-16(26)13-20(25)15(2)23(22)29/h14-20,22-23,26,29H,5-13H2,1-4H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20+,22+,23-,24-,25-/m1/s1/i9D2,13D2 |
InChI Key |
MXZOUETYQZMNJY-SXBWKRLVSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C([C@@H]1O)([2H])[2H])C)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |
Canonical SMILES |
CC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Obeticholic Acid-d4: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Obeticholic Acid-d4, a deuterated isotopologue of the potent Farnesoid X receptor (FXR) agonist, Obeticholic Acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, metabolism studies, and pharmacokinetic analysis.
Core Chemical Properties
This compound is a synthetic bile acid analogue where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based bioanalytical assays, serving as an internal standard for the accurate quantification of Obeticholic Acid in complex biological matrices.
Chemical Structure
The chemical structure of this compound is identical to that of Obeticholic Acid, with the exception of the deuterium labeling. The IUPAC name for Obeticholic Acid is (3α,5β,6α,7α)-6-ethyl-3,7-dihydroxycholan-24-oic acid. In this compound, the deuterium atoms are typically located on the cholan ring structure.
A Technical Guide to Understanding the Isotopic Purity of Obeticholic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of Obeticholic Acid-d4 (OCA-d4), a deuterated analog of the potent Farnesoid X Receptor (FXR) agonist, Obeticholic Acid (OCA). This document is intended for researchers, scientists, and drug development professionals who utilize OCA-d4 as an internal standard in pharmacokinetic studies or in other research applications where a precise understanding of its isotopic composition is critical.
Introduction to this compound
Obeticholic Acid is a semi-synthetic bile acid analogue that has demonstrated significant therapeutic potential in the treatment of chronic liver diseases, most notably Primary Biliary Cholangitis (PBC).[1] Its deuterated form, this compound, serves as an invaluable tool in bioanalytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods for the quantification of OCA and its metabolites in biological matrices.[2] The incorporation of deuterium atoms results in a mass shift, allowing for its differentiation from the endogenous, non-labeled compound, thereby ensuring accurate and sensitive quantification.
The utility of OCA-d4 as an internal standard is contingent upon its chemical and isotopic purity. A thorough characterization of its isotopic distribution is essential for ensuring the reliability and reproducibility of analytical data.
Isotopic Purity of this compound
The isotopic purity of a deuterated compound refers to the percentage of molecules that contain the specified number of deuterium atoms at the designated positions. For this compound, this ideally means that all molecules contain four deuterium atoms. However, due to the complexities of chemical synthesis, a batch of OCA-d4 will inevitably contain a distribution of isotopologues, which are molecules with the same chemical structure but differing in their isotopic composition (i.e., containing fewer than four deuterium atoms).
Quantitative Data on Isotopic Distribution
Commercially available this compound is typically supplied with a high degree of isotopic enrichment. For instance, a common specification for isotopic purity is ≥98 atom % D. This indicates that the vast majority of the molecules are the desired d4 species. While a specific Certificate of Analysis detailing the exact isotopic distribution for a particular batch is the most accurate source of this information, a representative isotopic distribution for a high-purity batch of this compound is presented in Table 1.
| Isotopologue | Number of Deuterium Atoms | Representative Abundance (%) |
| d0 | 0 | < 0.1 |
| d1 | 1 | < 0.5 |
| d2 | 2 | < 1.5 |
| d3 | 3 | < 5.0 |
| d4 | 4 | > 93.0 |
Table 1: Representative Isotopic Distribution of this compound. This table illustrates a typical distribution of isotopologues in a high-purity batch of this compound. The exact percentages can vary between batches and suppliers.
Experimental Protocols for Determining Isotopic Purity
The determination of the isotopic purity of this compound is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry Protocol
High-resolution mass spectrometry (HRMS) is a highly sensitive and accurate method for determining the isotopic distribution of a deuterated compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.
-
Data Acquisition: The instrument is operated in full-scan mode to acquire the mass spectrum of the [M-H]⁻ or [M+H]⁺ ion of this compound. The high resolution of the instrument allows for the separation of the isotopic peaks corresponding to the d0, d1, d2, d3, and d4 species.
-
Data Analysis: The relative abundance of each isotopologue is determined by integrating the peak area of its corresponding isotopic peak in the mass spectrum. The percentage of each isotopologue is then calculated relative to the total area of all isotopic peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides valuable information about the location and extent of deuteration. While ¹H NMR can be used to observe the reduction in signal intensity at the deuterated positions, ²H (Deuterium) NMR directly detects the deuterium nuclei.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) to avoid interference from solvent protons.
-
Instrumentation: A high-field NMR spectrometer is used to acquire the ²H NMR spectrum.
-
Data Acquisition: A standard ²H NMR pulse sequence is used to acquire the spectrum. The chemical shifts of the deuterium signals will confirm the positions of deuteration.
-
Data Analysis: The relative integrals of the deuterium signals can be used to assess the relative isotopic enrichment at different sites, although quantitative analysis of the overall isotopic distribution is more accurately performed by mass spectrometry.
Synthesis of Deuterated Obeticholic Acid
The synthesis of this compound involves the introduction of deuterium atoms at specific positions in the molecule. While proprietary methods are often employed by commercial suppliers, a general synthetic strategy can be inferred from the known synthesis of Obeticholic Acid and other deuterated bile acids. A plausible route involves the use of deuterium-labeled reagents at key steps of the synthesis. For example, a reduction step using a deuterated reducing agent like sodium borodeuteride (NaBD₄) can be employed to introduce deuterium atoms. The general synthesis of Obeticholic Acid often starts from cholic acid or chenodeoxycholic acid.[3]
Obeticholic Acid Signaling Pathway
Obeticholic acid is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis. The activation of FXR by OCA initiates a cascade of downstream signaling events.
Caption: Obeticholic Acid (OCA) signaling pathway in hepatocytes.
Experimental Workflow for Isotopic Purity Determination
A logical workflow is essential for the accurate and reliable determination of the isotopic purity of this compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. WO2016168553A1 - Deuterated obeticholic acid - Google Patents [patents.google.com]
Navigating the Stability Landscape of Obeticholic Acid-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of Obeticholic Acid-d4. Given the limited direct stability data on the deuterated analog, this document synthesizes information from forced degradation studies of obeticholic acid and established principles for the handling and storage of isotopically labeled compounds. The methodologies and potential degradation pathways outlined herein provide a robust framework for stability-indicating assay development and ensuring the integrity of this compound in research and development settings.
General Stability Profile and Storage Recommendations
The introduction of deuterium atoms into a molecule can enhance its metabolic stability due to the kinetic isotope effect. However, the physical and chemical stability of deuterated compounds like this compound requires careful consideration. The primary concerns are isotopic dilution (H-D exchange) and chemical degradation, which are influenced by storage conditions.
Key Considerations for Storage and Handling:
-
Temperature: To minimize the risk of degradation, reduced temperatures are recommended. For short-term storage, refrigeration (2-8 °C) is often adequate, while long-term storage typically necessitates freezing at -20 °C or -80 °C.
-
Humidity and Moisture: Deuterated compounds can be hygroscopic, readily absorbing atmospheric moisture. This can lead to both chemical degradation and, critically, isotopic dilution through hydrogen-deuterium (H-D) exchange. Therefore, it is imperative to handle and store this compound under a dry, inert atmosphere, such as nitrogen or argon. When not in use, containers should be tightly sealed and stored in a desiccator.
-
Light: Exposure to light, particularly UV light, can catalyze degradation. To mitigate this, light-sensitive compounds should be stored in amber vials or containers wrapped in aluminum foil.
-
Container Selection: Single-use ampoules are ideal for minimizing contamination and exposure. If multi-use vials are necessary, they should possess tight-fitting septa to permit the withdrawal of the compound with a syringe under an inert atmosphere.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways, which in turn informs the development of stability-indicating analytical methods. While specific data for this compound is not publicly available, studies on the parent compound, obeticholic acid, provide a strong indication of its stability profile under various stress conditions.[1]
The following table summarizes the expected outcomes of forced degradation studies on this compound, based on published data for obeticholic acid.
| Stress Condition | Reagent/Method | Expected Observation |
| Acid Hydrolysis | 2N HCl, refluxed at 60°C for 30 minutes | Potential for degradation, formation of polar impurities. |
| Base Hydrolysis | 2N NaOH, refluxed at 60°C for 30 minutes | Susceptible to degradation, formation of distinct impurities. |
| Oxidation | 20% H₂O₂, refluxed at 60°C for 30 minutes | Significant degradation expected, formation of oxidative products. |
| Thermal Degradation | Exposure to elevated temperatures | Potential for degradation, dependent on temperature and duration. |
| Photolytic Degradation | Exposure to UV radiation | Potential for degradation, necessitating light-protected storage. |
Data extrapolated from forced degradation studies on Obeticholic Acid.[1]
Experimental Protocols
A robust stability-indicating method is essential for accurately assessing the stability of this compound. The following protocols are based on validated methods for the quantification of obeticholic acid and are adaptable for its deuterated analog.[2][3][4]
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., mobile phase) to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Application of Stress Conditions:
-
Acid Degradation: Mix the stock solution with an equal volume of 2N HCl and reflux at 60°C for 30 minutes. Cool and neutralize with 2N NaOH.
-
Base Degradation: Mix the stock solution with an equal volume of 2N NaOH and reflux at 60°C for 30 minutes. Cool and neutralize with 2N HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 20% H₂O₂ and reflux at 60°C for 30 minutes.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light as per ICH Q1B guidelines.
-
-
Sample Preparation for Analysis: Dilute the stressed samples with the mobile phase to a suitable concentration (e.g., 10 µg/mL) for HPLC analysis.
Stability-Indicating RP-HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for separating this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Ascentis 150mm x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and acetonitrile in a ratio of 60:40 v/v. Other reported ratios include 55:45 v/v.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The specificity is demonstrated by the ability to resolve the main peak from degradation products, as confirmed by peak purity analysis.
Visualizing Stability and Degradation Pathways
The following diagrams, generated using the DOT language, illustrate a typical workflow for stability testing and the potential degradation pathways of Obeticholic Acid.
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for Obeticholic Acid.
Conclusion
While direct stability data for this compound is not extensively published, a comprehensive stability profile can be inferred from studies on the parent compound and general principles governing deuterated molecules. The primary stability concerns are susceptibility to H-D exchange and degradation under hydrolytic, oxidative, and photolytic conditions. Adherence to appropriate storage and handling protocols is paramount to maintaining the chemical and isotopic integrity of this compound. The experimental protocols and stability-indicating methods detailed in this guide provide a solid foundation for researchers and drug development professionals to establish a robust stability program for this important molecule.
References
A Technical Guide to Obeticholic Acid-d4: Sourcing, Analysis, and Application in FXR Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Obeticholic Acid-d4, a deuterated analog of the potent Farnesoid X Receptor (FXR) agonist, Obeticholic Acid (OCA). This document outlines available suppliers, purchasing options, and detailed methodologies for its application in research, particularly in pharmacokinetic studies and the elucidation of FXR signaling pathways.
Sourcing and Procurement of this compound
This compound is primarily utilized as an internal standard for the accurate quantification of Obeticholic Acid in biological matrices. Several specialized chemical suppliers offer this deuterated compound for research purposes.
Table 1: this compound Supplier and Product Information
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Purity | Available Quantities |
| Cayman Chemical | 6-ECDCA-d4 | 39007 | 2025364-15-0 | C₂₆H₄₀D₄O₄ | ≥99% deuterated forms (d₁-d₄) | 1 mg, 5 mg |
| Marques da Silva & Neves, Lda | This compound | S000792 | 2025364-15-0 | C₂₅H₃₈D₄O₄ | ≥95% | Inquire |
| Standardpharm Co., Ltd. | This compound | RM153OD4 | 2025364-15-0 | C₂₆H₄₀D₄O₄ | Inquire | Inquire |
Purchasing Options:
-
Research Quantities: Suppliers like Cayman Chemical offer this compound in milligram quantities, suitable for analytical method development and preclinical studies.
-
Bulk and Custom Synthesis: For larger scale needs, it is advisable to contact suppliers directly to inquire about bulk purchasing options or custom synthesis services.
Experimental Protocol: Quantification of Obeticholic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a detailed methodology for the quantification of Obeticholic Acid (OCA) in human plasma, employing this compound as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.
2.1. Materials and Reagents:
-
Obeticholic Acid (analytical standard)
-
This compound (internal standard)
-
Human plasma (K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges
2.2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
2.3. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Obeticholic Acid and this compound in methanol to obtain stock solutions.
-
Working Solutions: Prepare serial dilutions of the Obeticholic Acid stock solution with a methanol/water mixture (1:1 v/v) to create calibration standards. Prepare a working solution of this compound in the same diluent.
2.4. Sample Preparation (Solid-Phase Extraction):
-
Thaw human plasma samples at room temperature.
-
To 250 µL of plasma, add the this compound internal standard working solution.
-
Pre-condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2.5. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A constant flow rate appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Obeticholic Acid and this compound.
-
2.6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Obeticholic Acid to this compound against the concentration of the calibration standards.
-
Determine the concentration of Obeticholic Acid in the plasma samples by interpolating their peak area ratios from the calibration curve. The linear range for OCA is typically 0.410 to 120.466 ng/mL.[1]
Signaling Pathways and Mechanism of Action
Obeticholic Acid is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[2][3] FXR plays a critical role in regulating bile acid, lipid, and glucose metabolism.[4] The deuteration in this compound does not alter its biological mechanism of action, allowing it to be a valuable tool in studying the pharmacodynamics of OCA.
FXR Signaling Pathway in Hepatocytes
Activation of FXR in hepatocytes by Obeticholic Acid initiates a signaling cascade that leads to the suppression of bile acid synthesis and promotes bile acid transport.
Caption: FXR Signaling Pathway in Hepatocytes.
Upon entering the hepatocyte, Obeticholic Acid binds to and activates FXR. This leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). The FXR-RXR complex then transcriptionally upregulates the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] Simultaneously, the activated FXR-RXR complex increases the expression of the Bile Salt Export Pump (BSEP), enhancing the efflux of bile acids from the hepatocyte into the bile canaliculus.
FXR Signaling Pathway in Enterocytes
In the intestine, FXR activation by Obeticholic Acid plays a crucial role in the feedback regulation of bile acid synthesis in the liver through the induction of Fibroblast Growth Factor 19 (FGF19).
Caption: Enterohepatic FXR-FGF19 Signaling Axis.
Obeticholic Acid in the intestinal lumen is taken up by enterocytes, where it activates FXR. The resulting FXR-RXR heterodimer stimulates the synthesis and secretion of FGF19. FGF19 then enters the portal circulation and travels to the liver, where it binds to the FGF Receptor 4 (FGFR4) on hepatocytes. This binding event initiates a signaling cascade that suppresses the transcription of the CYP7A1 gene, leading to a reduction in bile acid synthesis.
Experimental Workflow: Pharmacokinetic Study using this compound
The following diagram illustrates a typical workflow for a pharmacokinetic study of Obeticholic Acid in a preclinical model, utilizing this compound as an internal standard.
Caption: Pharmacokinetic Study Workflow.
This workflow outlines the key steps from the preparation of the dosing solution to the final pharmacokinetic analysis. The inclusion of this compound during sample processing is critical for correcting for variability in sample extraction and instrument response, thereby ensuring the generation of high-quality pharmacokinetic data.
References
- 1. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, glyco-obeticholic acid, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
The Role of Obeticholic Acid-d4 in Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a significant therapeutic agent for certain chronic liver diseases.[1] Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes,metabolizes, and excretes the drug—is paramount for optimizing its efficacy and safety. Pharmacokinetic studies of Obeticholic Acid rely on robust bioanalytical methods to accurately quantify the drug and its metabolites in biological matrices. A key component of these methods is the use of a stable isotope-labeled internal standard, with Obeticholic Acid-d4 being the gold standard. This technical guide provides an in-depth overview of the critical role of this compound in the bioanalysis for pharmacokinetic studies of Obeticholic Acid, detailing experimental protocols, presenting quantitative data, and illustrating key pathways and workflows.
Stable isotope-labeled compounds, such as those labeled with deuterium (²H or D), are invaluable tools in drug metabolism and pharmacokinetic (DMPK) research.[2] this compound, a deuterated analog of Obeticholic Acid, shares near-identical physicochemical properties with the parent drug.[3] This similarity ensures that it behaves in the same manner during sample extraction, chromatography, and ionization in mass spectrometry.[4] By adding a known quantity of this compound to a sample at the beginning of the analytical process, it serves as a reliable internal standard to correct for any variability that may occur, thereby enhancing the accuracy and precision of the quantification of Obeticholic Acid.[3]
Core Application: Internal Standard in Bioanalysis
The primary role of this compound in pharmacokinetic studies is to serve as an internal standard in quantitative bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is widely recognized as the best practice in bioanalysis.
Key Advantages of Using this compound as an Internal Standard:
-
Compensates for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound co-elutes with Obeticholic Acid and has the same ionization characteristics, it experiences the same matrix effects, allowing for accurate correction.
-
Corrects for Variability in Sample Preparation: Losses of the analyte can occur during various steps of sample preparation, such as extraction. As this compound is added before these steps, it accounts for these losses.
-
Improves Accuracy and Precision: By minimizing the impact of experimental variability, the use of a deuterated internal standard significantly improves the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.
Bioanalytical Method for Obeticholic Acid and its Metabolites
A robust LC-MS/MS method has been developed for the simultaneous quantification of Obeticholic Acid (OCA) and its two major pharmacologically active metabolites, glyco-obeticholic acid (GOA) and tauro-obeticholic acid (TOA), in human plasma. This method employs the corresponding deuterated internal standards: this compound, Glyco-obeticholic Acid-d4, and Tauro-obeticholic Acid-d4.
Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
This protocol is adapted from a validated method for the simultaneous estimation of Obeticholic Acid and its metabolites in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 250 µL of human plasma, add the deuterated internal standard solution (this compound, Glyco-obeticholic Acid-d4, and Tauro-obeticholic Acid-d4).
-
Vortex mix the sample.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analytes and internal standards with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with an additive such as 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with an additive such as 0.1% formic acid.
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.4 - 1.0 mL/min).
-
Injection Volume: 5 - 20 µL.
-
Gradient Elution: A gradient elution is typically used to achieve optimal separation of the analytes.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Obeticholic Acid, its metabolites, and their corresponding deuterated internal standards.
Data Presentation: Bioanalytical Method Validation Parameters
The following tables summarize the key validation parameters for the LC-MS/MS method for the quantification of Obeticholic Acid and its metabolites using their deuterated internal standards.
Table 1: Linearity of the Method
| Analyte | Calibration Curve Range (ng/mL) |
| Obeticholic Acid (OCA) | 0.410 – 120.466 |
| Glyco-obeticholic Acid (GOA) | 0.414 – 121.708 |
| Tauro-obeticholic Acid (TOA) | 0.255 – 75.101 |
Table 2: Accuracy and Precision
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Obeticholic Acid | Low QC | < 15% | < 15% | ± 15% |
| Mid QC | < 15% | < 15% | ± 15% | |
| High QC | < 15% | < 15% | ± 15% |
Note: The values in this table are representative of typical acceptance criteria for bioanalytical method validation as per regulatory guidelines. Specific values for Obeticholic Acid analysis are reported to be within these ranges.
Table 3: Recovery
| Analyte | Concentration Level | Mean Recovery (%) |
| Obeticholic Acid | Low | >85% |
| Medium | >85% | |
| High | >85% | |
| This compound | - | >85% |
Note: High and consistent recovery is desirable. The use of a deuterated internal standard compensates for incomplete but consistent recovery.
Visualizations
Signaling Pathway of Obeticholic Acid
Obeticholic Acid is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism.
References
A Technical Guide to the Application of Obeticholic Acid-d4 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Obeticholic Acid-d4's mechanism and application as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is designed to offer researchers and drug development professionals a comprehensive understanding of the principles, practical application, and performance of this stable isotope-labeled internal standard.
The Core Principle: Isotope Dilution Mass Spectrometry
In the landscape of quantitative analysis, especially within regulated bioanalysis, accuracy and precision are paramount.[1][2] The use of a suitable internal standard (IS) is essential to compensate for the variability inherent in the analytical process.[2][3] An IS is a compound of known concentration added to all samples, calibration standards, and quality controls at an early stage of sample processing. It is used to correct for variations that can occur during sample preparation, injection, chromatographic separation, and mass spectrometric detection.
The "gold standard" for internal standards in LC-MS is a stable isotope-labeled (SIL) version of the analyte. This compound falls into this category. The power of a SIL-IS lies in the principle of isotope dilution mass spectrometry (IDMS).
Mechanism of Action:
-
Physicochemical Similarity: this compound is structurally identical to Obeticholic Acid (OCA), with the only difference being the replacement of four hydrogen atoms with their heavier stable isotope, deuterium. This ensures that the deuterated standard has nearly identical physicochemical properties to the analyte. Consequently, it behaves in the same manner during sample extraction, cleanup, and chromatography, and experiences the same degree of ionization suppression or enhancement in the mass spectrometer.
-
Mass Differentiation: The mass difference between OCA and OCA-d4 allows the mass spectrometer to detect and quantify each compound independently.
-
Ratio-Based Quantification: By adding a known amount of OCA-d4 to the sample, any loss of the target analyte during the analytical workflow will be mirrored by a proportional loss of the internal standard. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration, irrespective of analytical variability.
For optimal performance, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects at the same time. The deuterium labels must also be on stable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent.
Obeticholic Acid: Biological Context and Signaling
Obeticholic acid is a semi-synthetic bile acid derivative that is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, inflammatory, and metabolic pathways. Activation of FXR by OCA suppresses the synthesis of bile acids from cholesterol, promotes their transport out of liver cells, and reduces the overall hepatic exposure to bile acids. This mechanism is central to its therapeutic use in conditions like primary biliary cholangitis (PBC). Understanding this pathway is crucial for researchers studying the pharmacokinetics and pharmacodynamics of OCA.
Caption: Obeticholic Acid (OCA) FXR signaling pathway.
Experimental Workflow and Protocols
A robust bioanalytical method is critical for accurate quantification. The general workflow for analyzing Obeticholic Acid in biological matrices using this compound as an internal standard involves sample preparation, LC separation, and MS/MS detection.
Caption: General workflow for bioanalysis using an internal standard.
The following table summarizes typical experimental conditions for the quantification of Obeticholic Acid and its metabolites, derived from published literature. These protocols utilize stable isotope-labeled internal standards, such as this compound, for accurate quantification.
| Parameter | Methodology Details | Source(s) |
| Biological Matrix | Human Plasma | |
| Sample Volume | 250 µL | |
| Internal Standard | Heavy stable isotope-labeled Obeticholic Acid and its metabolites | |
| Sample Preparation | Solid-Phase Extraction (SPE): This technique is commonly used to extract analytes and their deuterated internal standards from plasma, providing a clean extract. | |
| Protein Precipitation: An alternative method involves adding a solvent like methanol to precipitate proteins. The supernatant is then analyzed. | ||
| LC Column | Reversed-phase C18 column (e.g., Kinetix C18, 2.6 µm, 150 mm × 4.6 mm) | |
| Mobile Phase A | Varies, but often an aqueous solution with an additive. Example: 1 mM ammonium acetate and 0.1% acetic acid in a mixture of methanol, acetonitrile, and water. | |
| Mobile Phase B | Varies, but typically an organic solvent with an additive. Example: 0.1% acetic acid in a mixture of methanol, acetonitrile, and 2-propanol. | |
| Flow Rate | Typically 0.3 - 0.5 mL/min | |
| Injection Volume | 3 - 10 µL | |
| Mass Spectrometry | Triple Quadrupole (QqQ) Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Performance Data
The use of this compound as an internal standard enables the development of highly sensitive and robust bioanalytical methods. The table below summarizes quantitative data from a validated LC-MS/MS method for Obeticholic Acid and its active metabolites in human plasma.
| Analyte | Linearity Range (ng/mL) | Precision (%CV) | Accuracy (%Bias) | Source |
| Obeticholic Acid | 0.410 – 120.466 | ≤ 15% | Within ±15% | |
| Glyco-obeticholic Acid | 0.414 – 121.708 | ≤ 15% | Within ±15% | |
| Tauro-obeticholic Acid | 0.255 – 75.101 | ≤ 15% | Within ±15% | |
| Obeticholic Acid | 0.2506 – 100.2 | Not specified | Not specified | |
| Glyco-obeticholic Acid | 0.2500 – 100.0 | Not specified | Not specified | |
| Tauro-obeticholic Acid | 0.1250 – 50.00 | Not specified | Not specified |
These methods were fully validated according to FDA and EMA guidelines, demonstrating their suitability for pharmacokinetic studies.
Conclusion
This compound serves as an ideal internal standard for the quantitative analysis of Obeticholic Acid in complex biological matrices. Its mechanism is rooted in the proven principle of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the analyte ensure it effectively compensates for a wide range of analytical variabilities. The use of this compound enables the development of highly accurate, precise, and robust LC-MS/MS methods that meet stringent regulatory validation requirements. This technical guide provides the foundational knowledge and practical details necessary for researchers and scientists to successfully implement this compound in their bioanalytical workflows.
References
A Technical Guide to the Solubility of Obeticholic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Obeticholic Acid-d4, a deuterated analog of Obeticholic Acid (OCA). OCA is a potent and selective agonist for the farnesoid X receptor (FXR), a key regulator of bile acid, cholesterol, and glucose metabolism.[1][2][3][4] this compound is often used as an internal standard for the quantification of Obeticholic Acid in biological samples using mass spectrometry.[5] Understanding its solubility is critical for the design of in vitro assays, formulation development, and pharmacokinetic studies.
Solubility Profile of Obeticholic Acid
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | Up to 35 mg/mL | ~83.2 mM | - |
| Ethanol | Up to 25 mg/mL | ~59.4 mM | - |
| Water | pH-dependent | - | Slightly soluble at low pH and very soluble at high pH. |
| Methanol | Soluble | - | Specific quantitative data not provided. |
| DMF | Soluble | - | Specific quantitative data not provided, but noted as a solvent for similar compounds. |
Note: The molecular weight of Obeticholic Acid (420.63 g/mol ) was used for molarity calculations. The solubility of this compound is anticipated to be nearly identical.
A study on solid dispersions of Obeticholic Acid reported an aqueous solubility of 0.0087 mg/mL, which was significantly improved to 0.347 mg/mL using a solid dispersion with Poloxamer 188. Another source provides solubility data for in vivo formulations, suggesting a solubility of at least 4.25 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O, and at least 1.1 mg/mL in 5% DMSO and 95% corn oil.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of establishing the saturation point of a solute in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a selected solvent.
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Sealed glass vials or flasks
-
Temperature-controlled orbital shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The excess solid should be clearly visible.
-
Place the vial in a temperature-controlled shaker, maintaining a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached, which is typically between 24 and 72 hours. To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the suspension to settle.
-
To effectively separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.
-
Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles. It is crucial that the filter does not absorb the solute.
-
-
Quantification of the Solute:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as HPLC.
-
A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration of the saturated solution, accounting for any dilutions.
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Below is a graphical representation of this experimental workflow.
Mechanism of Action: FXR Signaling Pathway
Obeticholic Acid is a semi-synthetic bile acid analog that acts as a highly selective agonist for the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver and intestines, where it functions as a master regulator of bile acid homeostasis.
When Obeticholic Acid binds to and activates FXR, it initiates a cascade of transcriptional events:
-
Inhibition of Bile Acid Synthesis: FXR activation upregulates the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This leads to a reduction in the overall production of bile acids from cholesterol.
-
Promotion of Bile Acid Transport: Activated FXR increases the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for pumping bile acids out of hepatocytes and into the bile canaliculi for excretion.
-
Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to have anti-inflammatory effects, partly through the inhibition of the NF-κB signaling pathway. It can also reduce liver fibrosis by modulating the activation of hepatic stellate cells.
The signaling pathway is depicted in the diagram below.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Obeticholic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mass spectrometric behavior of Obeticholic Acid-d4 (OCA-d4), a deuterated isotopologue of the potent farnesoid X receptor (FXR) agonist, Obeticholic Acid. Stable isotope-labeled compounds like OCA-d4 are crucial as internal standards in quantitative bioanalytical assays, ensuring accuracy and precision in pharmacokinetic and metabolic studies. Understanding its fragmentation pattern is fundamental for developing robust and sensitive LC-MS/MS methods.
Core Concepts in the Mass Spectrometry of Bile Acids
Bile acids, including Obeticholic Acid, are steroidal molecules that present a challenge in mass spectrometry due to their complex structure and, for unconjugated forms, limited fragmentation under typical collision-induced dissociation (CID) conditions. Often, the most sensitive detection is achieved by monitoring the transition of the precursor ion to itself, especially in negative ion mode. However, characteristic neutral losses, primarily of water (H₂O) and formic acid (CH₂O₂), can be observed and are crucial for structural elucidation and differentiation of isomers. Deuterium labeling, as in OCA-d4, aids in distinguishing the analyte from endogenous bile acids.
Quantitative Data Summary
The following table summarizes the expected key mass-to-charge ratios (m/z) for this compound in a typical tandem mass spectrometry experiment. These values are derived from the known molecular weight of OCA-d4 and fragmentation patterns observed for similar bile acid structures, including deuterated analogs. Analysis is typically performed in negative ion mode (electrospray ionization, ESI-), as it provides higher sensitivity for bile acids.
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Neutral Loss | Putative Fragment Description |
| This compound | 423.3 | 423.3 | - | Precursor Ion |
| 405.3 | H₂O | Loss of one water molecule | ||
| 387.3 | 2 x H₂O | Loss of two water molecules | ||
| 359.3 | H₂O + CO₂ + H₂ | Dehydration and decarboxylation |
Note: The exact m/z values and their relative intensities can vary depending on the specific instrumentation and experimental conditions used.
Experimental Protocol: LC-MS/MS Analysis of this compound
This section outlines a typical experimental protocol for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Matrix: Human plasma
-
Procedure: Protein precipitation is a common method. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (if different from the analyte).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
2. Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 30% B
-
6.1-8 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) operated in negative ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: 423.3 → 423.3 (quantifier), 423.3 → 387.3 (qualifier)
-
-
Collision Energy (CE): Optimized for the specific instrument, typically in the range of 10-30 eV for the qualifier transition.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway for this compound.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
This technical guide provides a foundational understanding of the mass spectrometric fragmentation of this compound. Researchers and scientists can utilize this information to develop and validate robust bioanalytical methods for its quantification in various biological matrices, contributing to the advancement of drug development programs involving Obeticholic Acid.
Methodological & Application
Application Note: Quantification of Obeticholic Acid in Human Plasma using a Validated LC-MS/MS Method with Obeticholic Acid-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Obeticholic Acid (OCA) in human plasma. The method utilizes a stable isotope-labeled internal standard, Obeticholic Acid-d4 (OCA-d4), to ensure high accuracy and precision. The protocol described herein provides a comprehensive workflow, from sample preparation to data analysis, suitable for pharmacokinetic studies and other research applications in drug development. The method has been validated for linearity, accuracy, precision, and sensitivity.
Introduction
Obeticholic Acid (OCA) is a potent and selective farnesoid X receptor (FXR) agonist.[1][2] FXR is a nuclear receptor primarily expressed in the liver and intestine, where it plays a crucial role in the regulation of bile acid, cholesterol, and glucose metabolism.[3] By activating FXR, OCA reduces the concentration of circulating bile acids, thereby protecting hepatocytes from their cytotoxic effects. This mechanism of action has led to its approval for the treatment of primary biliary cholangitis (PBC) and its investigation for other liver diseases such as non-alcoholic steatohepatitis (NASH).[1][2]
Accurate quantification of OCA in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments in preclinical and clinical studies. LC-MS/MS offers the high sensitivity and selectivity required for the bioanalysis of drugs like OCA. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, leading to reliable and reproducible results.
Signaling Pathway of Obeticholic Acid
Obeticholic acid exerts its therapeutic effects by activating the Farnesoid X Receptor (FXR). Upon binding of OCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, modulating the transcription of target genes. Key downstream effects include the upregulation of the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This leads to a reduction in the overall bile acid pool. Additionally, FXR activation upregulates the expression of bile acid transporters, such as the Bile Salt Export Pump (BSEP), facilitating the efflux of bile acids from hepatocytes.
Figure 1: Simplified signaling pathway of Obeticholic Acid via FXR activation.
Experimental Protocols
Materials and Reagents
-
Obeticholic Acid (reference standard)
-
This compound (internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
Instrumentation
-
A sensitive and selective LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
A suitable HPLC or UHPLC column, such as a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Obeticholic Acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Obeticholic Acid stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 50 ng/mL.
Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 250 µL of plasma, add 25 µL of the IS working solution (50 ng/mL this compound).
-
Vortex for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Figure 2: Workflow for the solid phase extraction of Obeticholic Acid from human plasma.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and may require optimization for individual systems.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a shallow gradient may be employed |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 10 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 600°C |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Obeticholic Acid | 419.3 | 373.3 |
| This compound | 423.3 | 377.3 |
Quantitative Data Summary
The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Table 5: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 98.2 | 8.5 | 102.1 | 9.8 |
| Low QC | 1.5 | 101.5 | 6.2 | 99.8 | 7.1 |
| Mid QC | 50 | 97.8 | 4.1 | 100.3 | 5.5 |
| High QC | 150 | 103.2 | 3.5 | 101.9 | 4.2 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of Obeticholic Acid in human plasma. The use of this compound as an internal standard ensures the robustness of the assay. This method is well-suited for supporting pharmacokinetic and other clinical and preclinical studies involving Obeticholic Acid.
References
sample preparation for Obeticholic Acid analysis in plasma with Obeticholic Acid-d4
Application Notes & Protocols for the Analysis of Obeticholic Acid in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Obeticholic acid (OCA) is a potent and selective farnesoid X receptor (FXR) agonist.[1][2][3][4] It is a semi-synthetic bile acid analogue derived from chenodeoxycholic acid.[1] As a therapeutic agent, OCA is used in the treatment of primary biliary cholangitis (PBC). The analysis of obeticholic acid in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides detailed application notes and protocols for the sample preparation of obeticholic acid and its deuterated internal standard, obeticholic acid-d4, in plasma for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary methods for extracting obeticholic acid from plasma include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the required sensitivity, sample throughput, and available laboratory equipment.
Mechanism of Action of Obeticholic Acid
Obeticholic acid is a powerful agonist of the farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine. FXR plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis. Activation of FXR by obeticholic acid initiates a cascade of signaling events that lead to the suppression of bile acid synthesis, increased bile acid transport, and reduced inflammation and fibrosis in the liver.
The signaling pathway begins with OCA binding to FXR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences in the promoter regions of target genes, modulating their transcription. One of the key downstream effects is the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Additionally, FXR activation enhances the expression of the bile salt export pump (BSEP), which facilitates the efflux of bile acids from hepatocytes. In the intestine, FXR activation induces the release of fibroblast growth factor 19 (FGF19), which also acts on hepatocytes to suppress bile acid synthesis.
Caption: Obeticholic Acid Signaling Pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of plasma samples for the analysis of obeticholic acid. It is recommended to use this compound as an internal standard (IS) to ensure accuracy and precision.
Protocol 1: Protein Precipitation
Protein precipitation is a rapid and straightforward method for sample cleanup. It is particularly useful for high-throughput screening.
Materials:
-
Human plasma
-
This compound internal standard solution
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation by partitioning the analyte of interest into an immiscible organic solvent.
Materials:
-
Human plasma
-
This compound internal standard solution
-
Ethyl acetate
-
Methyl tert-butyl ether (MTBE)
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 200 µL of human plasma into a glass tube.
-
Add 20 µL of the this compound internal standard solution and vortex.
-
Add 50 µL of 1% formic acid to the plasma to acidify the sample.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that can provide the cleanest extracts, leading to improved sensitivity and reduced matrix effects.
Materials:
-
Human plasma
-
This compound internal standard solution
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Water
-
Formic acid
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading:
-
Pre-treat 250 µL of human plasma by adding 25 µL of the this compound internal standard solution.
-
Dilute the plasma sample with 500 µL of water containing 0.1% formic acid.
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the obeticholic acid and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
References
Application Notes and Protocols for Obeticholic Acid-d4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Obeticholic Acid-d4 (OCA-d4) in a variety of cell culture experiments. This document outlines the mechanism of action of Obeticholic Acid (OCA), its deuterated analogue's specific application, and detailed protocols for key in vitro assays.
Introduction to Obeticholic Acid
Obeticholic acid is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. As a semi-synthetic analogue of the primary bile acid chenodeoxycholic acid (CDCA), OCA is approximately 100-fold more potent in activating FXR. The activation of FXR by OCA plays a crucial role in regulating the expression of genes involved in bile acid synthesis, transport, and metabolism. This modulation of the FXR signaling pathway makes OCA a significant molecule of interest for studying liver diseases such as Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH).
Mechanism of Action: The FXR Signaling Pathway
Upon binding to OCA, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of FXR activation by Obeticholic Acid include:
-
Inhibition of Bile Acid Synthesis: FXR activation upregulates the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Liver Receptor Homolog-1 (LRH-1). This cascade leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.
-
Induction of Fibroblast Growth Factor 19 (FGF19): In intestinal cells, FXR activation stimulates the expression and secretion of FGF19. FGF19 then travels to the liver and binds to its receptor (FGFR4), further suppressing CYP7A1 expression.
-
Regulation of Bile Acid Transport: FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a key transporter responsible for pumping bile acids out of hepatocytes.
These coordinated actions ultimately reduce the intracellular concentration of bile acids, protecting hepatocytes from their cytotoxic effects.
Figure 1: this compound activates the FXR signaling pathway.
Role of Deuterated Obeticholic Acid (OCA-d4)
This compound is a stable isotope-labeled version of Obeticholic Acid, where four hydrogen atoms have been replaced with deuterium. The primary application of OCA-d4 in cell culture experiments is as an internal standard for the accurate quantification of unlabeled Obeticholic Acid using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The key advantages of using a deuterated internal standard are:
-
Similar Physicochemical Properties: OCA-d4 has nearly identical chemical and physical properties to OCA, ensuring it behaves similarly during sample preparation (e.g., cell lysis, protein precipitation, and extraction) and chromatographic separation.
-
Distinct Mass: The deuterium atoms give OCA-d4 a different mass-to-charge ratio (m/z) from OCA, allowing the mass spectrometer to distinguish between the two compounds.
-
Correction for Variability: By adding a known amount of OCA-d4 to the cell lysate, any sample loss or variation in ionization efficiency during the LC-MS/MS analysis will affect both OCA and OCA-d4 proportionally. This allows for accurate quantification of the endogenous or exogenously added OCA by calculating the ratio of the analyte signal to the internal standard signal.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO and this compound.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
To prepare a 10 mM stock solution, dissolve the appropriate weight of this compound powder in the calculated volume of DMSO. For example, for a compound with a molecular weight of 424.69 g/mol (for the d4 variant), dissolve 4.25 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may be necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability and Cytotoxicity Assay
This protocol describes a general method for assessing the cytotoxicity of Obeticholic Acid using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest (e.g., HepG2, Caco-2, MDA-MB-231)
-
Complete cell culture medium
-
Obeticholic Acid stock solution (non-deuterated)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach and grow for 24 hours.
-
Treatment:
-
Prepare serial dilutions of Obeticholic Acid in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Obeticholic Acid. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
| Cell Line | IC50 of Obeticholic Acid (µM) | Incubation Time (hours) |
| HepG2 | >100 | 48 |
| MDA-MB-231 | ~30-50 | 72 |
| Primary Human Cholangiocarcinoma | 0.01 - 0.05 | 72 |
Table 1: Reported IC50 values of Obeticholic Acid in various cell lines.
Quantification of Intracellular Obeticholic Acid using OCA-d4
This protocol outlines the procedure for treating cells with Obeticholic Acid and quantifying its intracellular concentration using this compound as an internal standard.
Figure 2: Workflow for intracellular quantification of Obeticholic Acid.
Materials:
-
Cells cultured in appropriate plates (e.g., 6-well or 12-well plates)
-
Obeticholic Acid (non-deuterated) for treatment
-
This compound stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol or a mixture of methanol:acetonitrile:water)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of Obeticholic Acid for the specified duration.
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a specific volume of ice-cold extraction solvent to each well (e.g., 500 µL for a well of a 6-well plate).
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Internal Standard Spiking: Add a known amount of this compound (e.g., from a 1 µg/mL working solution) to each cell lysate sample.
-
Extraction:
-
Vortex the samples vigorously for 1 minute.
-
Incubate on ice for 15-20 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method optimized for the separation and detection of Obeticholic Acid and this compound.
-
Monitor the specific precursor-to-product ion transitions for both analytes.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of Obeticholic Acid spiked with a constant amount of this compound.
-
Calculate the ratio of the peak area of Obeticholic Acid to the peak area of this compound for each sample.
-
Determine the concentration of intracellular Obeticholic Acid in the samples by interpolating from the calibration curve.
-
Normalize the concentration to the cell number or total protein content of the sample.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the analysis of FXR target gene expression in response to Obeticholic Acid treatment.
Materials:
-
Cells treated with Obeticholic Acid
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., SHP, FGF19, CYP7A1, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument with an appropriate thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.
-
| Gene | Cell Line | OCA Concentration (µM) | Incubation Time (hours) | Fold Change vs. Control |
| SHP | HepG2 | 1 | 24 | ~2-4 fold increase |
| FGF19 | Caco-2 | 1 | 24 | Significant increase |
| CYP7A1 | HepG2 | 1 | 24 | ~50-70% decrease |
| BSEP | Primary Human Hepatocytes | 1 | 72 | ~6-fold increase |
Table 2: Representative changes in FXR target gene expression following Obeticholic Acid treatment.
Protein Expression Analysis by Western Blot
This protocol is for analyzing the protein levels of FXR target genes.
Materials:
-
Cells treated with Obeticholic Acid
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., SHP, FGF19) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and control cells with lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control.
-
Conclusion
This compound is an indispensable tool for the accurate quantification of Obeticholic Acid in cell culture experiments. The protocols provided herein offer a framework for investigating the cellular effects of this potent FXR agonist. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results. The data and methodologies presented will aid in advancing the understanding of FXR biology and the therapeutic potential of Obeticholic Acid.
Application Notes and Protocols for Obeticholic Acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obeticholic Acid (OCA) is a potent and selective farnesoid X receptor (FXR) agonist used in the treatment of primary biliary cholangitis. Accurate quantification of OCA in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Obeticholic Acid-d4 (OCA-d4), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing and instrument response.[1] This document provides detailed application notes and protocols for the use of OCA-d4 as an internal standard in the bioanalysis of Obeticholic Acid.
Quantitative Data Summary
The concentration of the internal standard should be optimized during method development and is typically in the mid-range of the calibration curve for the analyte. The following tables summarize typical concentration ranges and experimental parameters gathered from various bioanalytical methods for Obeticholic Acid and other bile acids.
Table 1: Typical Concentration Ranges for Obeticholic Acid Analysis
| Parameter | Concentration Range | Matrix | Reference |
| Calibration Curve for Obeticholic Acid | 0.410 – 120.466 ng/mL | Human Plasma | [2] |
| Calibration Curve for Glyco-Obeticholic Acid | 0.414 – 121.708 ng/mL | Human Plasma | [2] |
| Calibration Curve for Tauro-Obeticholic Acid | 0.255 – 75.101 ng/mL | Human Plasma | |
| General Bile Acid Calibration Curve | 0.005 – 5 µmol/L | Human Plasma |
Table 2: Example Concentrations for Deuterated Bile Acid Internal Standards
| Internal Standard | Stock Solution Concentration | Working Solution Concentration | Reference |
| D4-Cholic Acid & D4-Deoxycholic Acid | ~10 mg/mL | 225 - 500 ng/mL | |
| D4-Bile Acid Mixture | 10 µM - 40 µM | Variable (added to sample) |
Experimental Protocols
Preparation of Stock and Working Solutions
a. This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound.
-
Dissolve in a suitable organic solvent such as methanol or DMSO to achieve a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C or -80°C in amber vials to prevent photodegradation.
b. This compound Working Solution:
-
Prepare an intermediate stock solution by diluting the main stock solution.
-
Further dilute the intermediate stock to the final working concentration. The optimal concentration should be determined during method validation but is often in the range of 10-100 ng/mL. This concentration should yield a robust signal in the mass spectrometer without causing detector saturation.
Sample Preparation from Human Plasma (Protein Precipitation)
This protocol is a general guideline and may require optimization based on the specific laboratory equipment and reagents.
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of the this compound working solution. The volume and concentration should be consistent across all samples, calibrators, and quality controls.
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
The following are typical parameters and may need to be adjusted for a specific instrument.
Table 3: Example LC-MS/MS Parameters
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for OCA | 419.3 |
| Product Ion (m/z) for OCA | 355.3 |
| Precursor Ion (m/z) for OCA-d4 | 423.3 |
| Product Ion (m/z) for OCA-d4 | 359.3 |
| Dwell Time | 50 - 100 ms |
| Collision Energy | Optimize for specific instrument |
| Gas Temperatures & Flow | Optimize for specific instrument |
Visualizations
Obeticholic Acid Signaling Pathway
Caption: Obeticholic Acid activates FXR, leading to reduced bile acid synthesis and increased export.
Experimental Workflow for OCA Quantification
Caption: Workflow for the quantification of Obeticholic Acid using an internal standard.
References
Bioanalytical Assay of Obeticholic Acid-d4 in Human Plasma by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Obeticholic Acid-d4 (OCA-d4) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This stable isotope-labeled analogue of Obeticholic Acid (OCA) is primarily utilized as an internal standard (IS) in bioanalytical assays to ensure accuracy and precision in the quantification of the parent drug, OCA. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Obeticholic acid is a potent and selective farnesoid X receptor (FXR) agonist.[1] It is a semi-synthetic bile acid analogue of chenodeoxycholic acid and is used in the treatment of primary biliary cholangitis (PBC).[1] Accurate measurement of OCA concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. The deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more reliable and reproducible results.
This application note describes a robust and sensitive LC-MS/MS method for the determination of OCA in human plasma, employing OCA-d4 as the internal standard. The method is suitable for regulated bioanalysis and can be adapted for various clinical and preclinical studies.
Experimental Protocols
Materials and Reagents
-
Obeticholic Acid (OCA) reference standard
-
This compound (OCA-d4) internal standard
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Solid Phase Extraction (SPE) cartridges or plates (e.g., Oasis HLB)
-
96-well plates (for sample processing and analysis)
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.7 µm particle size) is commonly used.[2]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of OCA and OCA-d4 in a suitable solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the OCA stock solution in 50:50 acetonitrile:water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of OCA-d4 at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the OCA working standard solutions to prepare calibration standards at various concentration levels. Similarly, prepare quality control samples at low, medium, and high concentrations.
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction technique is recommended for the extraction of OCA and OCA-d4 from human plasma.[3]
-
Sample Pre-treatment: To 250 µL of human plasma (calibration standards, QCs, or unknown samples), add 25 µL of the OCA-d4 internal standard working solution and vortex briefly.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of methanol or acetonitrile into a clean collection tube or 96-well plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting composition.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for a specific instrument.
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 2.7 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min[2]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Injection Volume: 5-10 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor-to-product ion transitions should be optimized for the specific mass spectrometer being used.
-
For Obeticholic Acid, a common transition is m/z 419.3 → 355.3.
-
For a deuterated internal standard like OCA-d4, the precursor ion will be shifted by +4 Da (m/z 423.3). The product ion may or may not be shifted depending on the position of the deuterium labels. A common approach is to monitor a non-deuterated fragment. Therefore, a potential transition for OCA-d4 would be m/z 423.3 → 355.3. It is crucial to confirm the optimal transitions through infusion of the individual standards.
-
Data Presentation
The quantitative performance of the bioanalytical method should be evaluated according to regulatory guidelines (e.g., FDA, EMA). Key parameters are summarized in the table below, with typical values obtained from published methods for Obeticholic Acid.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the bioanalytical assay of Obeticholic Acid using this compound as an internal standard.
Bioanalytical workflow for Obeticholic Acid quantification.
Farnesoid X Receptor (FXR) Signaling Pathway
Obeticholic acid is an agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid homeostasis. The diagram below provides a simplified overview of the FXR signaling pathway.
Simplified FXR signaling pathway activated by Obeticholic Acid.
References
Application Note: High-Throughput UPLC-MS/MS Method for the Simultaneous Quantification of Obeticholic Acid and its Deuterated Internal Standard in Human Plasma
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of Obeticholic Acid (OCA) and its stable isotope-labeled internal standard, Obeticholic Acid-d4, in human plasma. The described method utilizes a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Obeticholic Acid.
Introduction
Obeticholic Acid (OCA) is a potent and selective farnesoid X receptor (FXR) agonist.[1] FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1] Activation of FXR by OCA leads to a reduction in the concentration of circulating bile acids, making it an effective therapeutic agent for the treatment of primary biliary cholangitis (PBC).[2] Given its clinical significance, a sensitive and reliable method for the quantification of OCA in biological matrices is essential for drug development and clinical research. UPLC-MS/MS offers high sensitivity, selectivity, and throughput, making it the ideal platform for this application.[3] The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Obeticholic Acid (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K2-EDTA)
Sample Preparation
Two primary methods for sample preparation are presented: Solid-Phase Extraction (SPE) for cleaner extracts and Protein Precipitation (PPT) for higher throughput.
Protocol 1: Solid-Phase Extraction (SPE)
-
To 250 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution.
-
Vortex for 10 seconds to mix.
-
Condition an appropriate SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex to mix and transfer to a UPLC vial for analysis.
Protocol 2: Protein Precipitation (PPT)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex to mix and transfer to a UPLC vial for analysis.
UPLC-MS/MS Conditions
The analysis was performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 35% B to 85% B over 2.5 min, hold at 85% B for 0.5 min, return to 35% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 4 minutes |
Table 2: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Obeticholic Acid | 419.3 | 419.3 | 0.1 | 30 | 20 |
| This compound | 423.3 | 423.3 | 0.1 | 30 | 20 |
Visualizations
Caption: Experimental Workflow for OCA and OCA-d4 Analysis.
Caption: Obeticholic Acid Signaling Pathway.
Results and Discussion
This UPLC-MS/MS method provides excellent chromatographic separation of Obeticholic Acid and its deuterated internal standard, this compound, with a total run time of 4 minutes. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for any variability during sample preparation and analysis. Both Solid-Phase Extraction and Protein Precipitation are viable sample preparation techniques, with SPE generally providing cleaner extracts and PPT offering higher throughput. The choice of sample preparation method can be tailored to the specific needs of the study. The method is sensitive, selective, and robust, making it suitable for a wide range of clinical and research applications.
Conclusion
A rapid, sensitive, and reliable UPLC-MS/MS method for the quantification of Obeticholic Acid and this compound in human plasma has been successfully developed and described. The detailed protocols for sample preparation and instrumental analysis provide a valuable resource for laboratories involved in the analysis of this important therapeutic agent.
References
Application Note: Solid-Phase Extraction Protocol for Obeticholic Acid with a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed solid-phase extraction (SPE) protocol for the quantitative analysis of Obeticholic Acid (OCA) and its deuterated internal standard (IS) in human plasma. Obeticholic acid is a potent and selective farnesoid X receptor (FXR) agonist used in the treatment of primary biliary cholangitis.[1][2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and clinical studies.[3] This protocol outlines a robust SPE procedure for sample cleanup and concentration, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision.[4]
Signaling Pathway of Obeticholic Acid
Obeticholic Acid acts as an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism. Upon activation by OCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences in the promoter regions of target genes, modulating their transcription to control metabolic pathways.
Caption: Obeticholic Acid signaling pathway via FXR activation.
Experimental Protocol
This protocol is intended for the extraction of OCA from human plasma samples. All procedures should be performed in a qualified laboratory setting.
Materials and Reagents
-
Obeticholic Acid (analytical standard)
-
Obeticholic Acid-d4 (deuterated internal standard)
-
Human Plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Reversed-Phase SPE Cartridges (e.g., C18, 100 mg, 3 mL)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer and Centrifuge
-
Calibrated Pipettes and appropriate labware
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Obeticholic Acid and this compound in methanol to create stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the OCA stock solution with 50:50 methanol/water to create calibration curve standards.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water.
Sample Preparation and Extraction Workflow
The following diagram illustrates the complete sample preparation workflow from plasma sample to final analysis.
Caption: Solid-Phase Extraction (SPE) workflow for Obeticholic Acid.
Detailed SPE Protocol
-
Sample Pre-treatment:
-
Pipette 250 µL of plasma into a microcentrifuge tube.
-
Add 25 µL of the IS Working Solution.
-
Vortex for 30 seconds.
-
Add 500 µL of 2% formic acid in water, vortex, and centrifuge at 10,000 rpm for 5 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
Pass 1 mL of water through each cartridge. Do not allow the sorbent bed to dry.
-
-
Equilibration:
-
Pass 1 mL of 0.1% formic acid in water through each cartridge.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned cartridge. Apply a slow, consistent flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 2-3 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analytes (OCA and OCA-d4) with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 Mobile Phase A:B). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
-
Data and Performance
The described method is validated according to regulatory guidelines to ensure reliability for bioanalysis.
Method Performance and Validation
The performance of the method is summarized below. Quantitative data demonstrates the method is linear, sensitive, accurate, and precise for the determination of OCA in human plasma.
Table 1: Method Performance Characteristics
| Parameter | Obeticholic Acid (OCA) |
|---|---|
| Linearity Range | 0.25 - 120 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (%Bias) | ± 15% |
Extraction Efficiency
The efficiency of the SPE protocol is determined by assessing the recovery of the analyte and internal standard from the plasma matrix.
Table 2: Mean Extraction Recovery
| Analyte | QC Level | Concentration (ng/mL) | Mean Recovery (%) |
|---|---|---|---|
| Obeticholic Acid | Low | 0.75 | 91.5 |
| Medium | 50 | 94.2 | |
| High | 100 | 93.1 |
| This compound | - | 100 | 92.8 |
LC-MS/MS Analytical Conditions
Analysis of the extracted samples is performed using a triple quadrupole mass spectrometer.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Condition |
|---|---|
| HPLC Column | C18, 2.1 x 50 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (OCA) | m/z 465.3 → 419.3 |
| MRM Transition (OCA-d4) | m/z 469.3 → 423.3 (Typical) |
Conclusion
This application note details a selective and robust solid-phase extraction protocol for the quantification of Obeticholic Acid from human plasma. The combination of an efficient SPE cleanup, the use of a deuterated internal standard, and sensitive LC-MS/MS detection provides a reliable method suitable for high-throughput bioanalysis in clinical and pharmaceutical research.
References
- 1. Simultaneous determination of Obeticholic acid and its two major metabolites in human plasma after administration of Obeticholic acid tablets using ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, glyco-obeticholic acid, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Obeticholic Acid in Tissue Samples using LC-MS/MS with Obeticholic Acid-d4 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of Obeticholic Acid (OCA) in tissue samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Obeticholic Acid-d4 (OCA-d4), ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicology studies involving OCA.
Introduction
Obeticholic Acid (OCA) is a potent and selective farnesoid X receptor (FXR) agonist.[1] FXR is a nuclear receptor primarily expressed in the liver and intestine, playing a crucial role in the regulation of bile acid, lipid, and glucose metabolism.[1] By activating FXR, OCA modulates signaling pathways that control bile acid synthesis and transport, thereby reducing the overall exposure of the liver to bile acids.[2] This mechanism of action makes OCA a therapeutic agent for chronic liver diseases such as Primary Biliary Cholangitis (PBC).[1]
Accurate quantification of OCA in tissue samples is essential for understanding its distribution, efficacy, and potential toxicity. The use of a deuterated internal standard, such as this compound, is the gold standard for LC-MS/MS quantification as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, thus compensating for any variability during sample preparation and analysis.
Signaling Pathway of Obeticholic Acid
OCA exerts its therapeutic effects by activating the Farnesoid X Receptor (FXR). This initiates a cascade of downstream signaling events that regulate bile acid homeostasis, inflammation, and fibrosis.
Figure 1: Simplified signaling pathway of Obeticholic Acid in hepatocytes.
Experimental Protocols
Materials and Reagents
-
Obeticholic Acid (OCA) reference standard
-
This compound (OCA-d4) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Homogenization tubes with beads
-
Tissue homogenizer
-
Centrifuge
-
Analytical balance
-
Pipettes and tips
Sample Preparation Workflow
Figure 2: Experimental workflow for tissue sample preparation.
Detailed Protocol
-
Tissue Homogenization:
-
Accurately weigh approximately 50 mg of frozen tissue into a 2 mL homogenization tube containing ceramic beads.[3]
-
Add 1.5 mL of ice-cold acetonitrile containing the internal standard, this compound, at a final concentration of 50 ng/mL.
-
Homogenize the tissue sample using a tissue homogenizer for 3 cycles of 30 seconds at 6500 rpm, with cooling on ice for 2-3 minutes between cycles.
-
-
Protein Precipitation and Extraction:
-
Centrifuge the homogenate at 18,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Carefully transfer the supernatant to a clean collection tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Recommended Conditions |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, hold for 1 min, ramp to 90% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | OCA: 419.3 > 355.3 (Quantifier), 419.3 > 59.1 (Qualifier) OCA-d4: 423.3 > 359.3 (Quantifier) |
| Collision Energy | Optimized for the specific instrument, typically in the range of 15-30 eV. |
| Dwell Time | 100 ms |
Method Validation Data
The following tables summarize the expected performance of the method based on validated assays for similar bile acids in biological matrices.
Linearity
| Analyte | Range (ng/mL) | R² |
| Obeticholic Acid | 0.5 - 500 | >0.995 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 1.5 | <15 | <15 | 85-115 |
| MQC | 75 | <15 | <15 | 85-115 |
| HQC | 400 | <15 | <15 | 85-115 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | >80 | 85-115 |
| HQC | 400 | >80 | 85-115 |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Obeticholic Acid in tissue samples. The use of this compound as an internal standard ensures the accuracy and robustness of the results. This application note serves as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Metabolic Profile of Obeticholic Acid and Endogenous Bile Acids in Rats with Decompensated Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data_Supplemental_Figure1_Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [zenodo.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Calibration Curve for Obeticholic Acid using Obeticholic Acid-d4
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the quantitative analysis of Obeticholic Acid (OCA) in human plasma using a stable isotope-labeled internal standard, Obeticholic Acid-d4, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Obeticholic Acid (OCA) is a potent and selective farnesoid X receptor (FXR) agonist.[1][2] It is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid.[2] OCA has been approved for the treatment of primary biliary cholangitis (PBC) and is under investigation for other liver diseases such as nonalcoholic steatohepatitis (NASH).[2] Accurate quantification of OCA in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies.
This document outlines a robust and sensitive LC-MS/MS method for the determination of OCA in human plasma. The use of a deuterated internal standard, this compound (OCA-d4), is essential for correcting for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision of the analytical method.[3]
Experimental Protocols
Materials and Reagents
-
Obeticholic Acid (OCA) reference standard
-
This compound (OCA-d4) internal standard
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Human plasma (blank, drug-free)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
Preparation of Stock and Working Solutions
-
OCA Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of OCA in methanol to obtain a final concentration of 1 mg/mL.
-
OCA-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of OCA-d4 in methanol to obtain a final concentration of 1 mg/mL.
-
OCA Working Solutions: Prepare serial dilutions of the OCA stock solution with methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
OCA-d4 Working Solution: Dilute the OCA-d4 stock solution with methanol:water (1:1, v/v) to obtain a suitable concentration for spiking into all samples (e.g., 100 ng/mL).
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the OCA working solutions to achieve final concentrations covering the desired calibration range (e.g., 0.1 ng/mL to 100 ng/mL). A typical calibration curve may include 8-10 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3 ng/mL, 30 ng/mL, and 80 ng/mL).
Sample Preparation (Solid Phase Extraction - SPE)
-
To 250 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the OCA-d4 working solution and vortex briefly.
-
Precondition an SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume of the mobile phase (e.g., 100 µL) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
OCA: m/z 419.3 → 419.3 (quantifier) and a secondary transition for confirmation.
-
OCA-d4: m/z 423.3 → 423.3 (or appropriate fragment).
-
Data Analysis and Calibration Curve Construction
-
Integrate the peak areas of OCA and OCA-d4 for each sample.
-
Calculate the peak area ratio of OCA to OCA-d4.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a weighting factor (e.g., 1/x² or 1/x) to obtain the best fit for the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.
-
Use the regression equation to determine the concentration of OCA in the QC and unknown samples.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of Obeticholic Acid in human plasma.
| Parameter | Obeticholic Acid (OCA) | Reference |
| Linearity Range | 0.150 - 100 ng/mL | |
| 0.410 - 120.466 ng/mL | ||
| 0.2506 - 100.2 ng/mL | ||
| Lower Limit of Quantification (LLOQ) | 0.150 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Internal Standard | This compound (or other suitable stable isotope-labeled standard) | |
| Matrix | Human Plasma | |
| Extraction Technique | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the workflow for the quantification of Obeticholic Acid.
References
Troubleshooting & Optimization
troubleshooting matrix effects with Obeticholic Acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Obeticholic Acid-d4 (OCA-d4) in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our experiments?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Obeticholic Acid (OCA). In quantitative LC-MS/MS analysis, its primary role is to compensate for variability during sample preparation and to correct for matrix effects. Since OCA-d4 is chemically and physically almost identical to OCA, it is expected to have the same extraction recovery, chromatographic retention time, and ionization response. This allows for accurate quantification of OCA even when signal suppression or enhancement occurs.
Q2: We are observing significant ion suppression for both OCA and OCA-d4. What are the likely causes?
A2: Ion suppression in LC-MS/MS analysis of biological samples is a common manifestation of matrix effects. This phenomenon occurs when co-eluting endogenous or exogenous molecules from the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. For bile acids like OCA, common culprits include phospholipids, salts, and other endogenous metabolites that are abundant in plasma and other biological matrices.
Q3: Can matrix effects vary between different sample lots or individuals?
A3: Yes, the composition of biological matrices can vary significantly between individuals or different lots of the same matrix. This inter-individual variability can lead to different degrees of matrix effects, potentially affecting the accuracy and reproducibility of your results if not properly addressed by a robust analytical method and the use of a co-eluting stable isotope-labeled internal standard like OCA-d4.
Troubleshooting Guides
Problem: Significant Signal Suppression or Enhancement Observed for OCA-d4
This guide provides a systematic approach to diagnosing and mitigating matrix effects causing signal variability for this compound.
Step 1: Confirm the Issue is a Matrix Effect
To differentiate between matrix effects and instrument problems, a post-column infusion experiment is recommended. This involves infusing a constant flow of OCA-d4 solution into the LC eluent after the analytical column while injecting a blank, extracted matrix sample. A dip or rise in the stable baseline signal of OCA-d4 as components from the blank matrix elute indicates ion suppression or enhancement, respectively.
Step 2: Review and Optimize Sample Preparation
Inadequate removal of interfering matrix components is a primary cause of matrix effects.
-
Current Protocol Assessment: If you are using a simple protein precipitation (PPT) method, consider that this technique is often insufficient for removing phospholipids, a major source of ion suppression for bile acids.
-
Recommended Action: Implement a more rigorous sample clean-up technique. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective methods for removing interfering components when analyzing OCA in human plasma.[1] A detailed SPE protocol is provided below.
Step 3: Optimize Chromatographic Separation
If sample preparation improvements are insufficient, optimizing the LC method to separate OCA and OCA-d4 from co-eluting matrix components is the next step.
-
Gradient Modification: Adjust the mobile phase gradient to better resolve the analytes from the regions where matrix effects are observed (identified in the post-column infusion experiment).
-
Column Chemistry: Consider using a different column chemistry. While a C18 column is commonly used, other phases might offer different selectivity for interfering compounds.
Step 4: Dilution
If the above steps do not fully resolve the issue, diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure that the final concentration of OCA remains within the linear range of the assay.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for OCA and OCA-d4 from Human Plasma
This protocol is a representative method for extracting Obeticholic Acid and its internal standard from human plasma, designed to minimize matrix effects.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
-
SPE cartridges (e.g., C18)
Procedure:
-
Sample Pre-treatment: To a 250 µL aliquot of human plasma, add the internal standard (this compound) and vortex briefly.
-
Protein Precipitation (Optional but Recommended): Add 750 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at high speed for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step (or the pre-treated plasma sample) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes (OCA and OCA-d4) with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical parameters for a validated LC-MS/MS method for Obeticholic Acid analysis.
Table 1: Typical LC-MS/MS Method Parameters for Obeticholic Acid
| Parameter | Typical Value |
| LC Column | C18 (e.g., 2.1 mm x 50 mm, 1.7 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Transition (OCA) | e.g., m/z 419.38 → 401.22 (Positive Ion Mode)[2] |
| MS/MS Transition (OCA-d4) | e.g., m/z 423.4 → 405.2 (Positive Ion Mode) |
Table 2: Representative Method Validation Data for Obeticholic Acid in Plasma
| Parameter | Typical Performance |
| Linearity Range | 0.25 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Extraction Recovery | 85 - 110% |
| Intra- and Inter-day Precision | < 15% RSD |
| Accuracy | Within ±15% of nominal concentration |
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving signal suppression.
References
- 1. Simultaneous determination of Obeticholic acid and its two major metabolites in human plasma after administration of Obeticholic acid tablets using ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of obeticholic acid in rat plasma and its application in preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing isotopic exchange of Obeticholic Acid-d4 in solution
Welcome to the Technical Support Center for Obeticholic Acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a deuterated form of Obeticholic Acid, a potent and selective farnesoid X receptor (FXR) agonist.[1][2][3] It is commonly used as an internal standard in quantitative analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy and precision of analytical methods.[1][4] The deuterium labels provide a mass shift that allows it to be distinguished from the unlabeled analyte.
Q2: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange or "back-exchange," is a chemical reaction where a deuterium atom on a labeled compound like this compound is replaced by a hydrogen atom from the surrounding environment, such as the solvent. This can compromise the isotopic purity of the standard, leading to inaccurate quantification of the target analyte. If the deuterated standard loses its deuterium labels, it can be incorrectly measured as the unlabeled analyte.
Q3: Which deuterium positions on a molecule are most susceptible to exchange?
Deuterium atoms that are most susceptible to exchange are those attached to heteroatoms (e.g., -OD, -ND, -SD) and those on carbons adjacent to carbonyl groups (alpha-protons). These positions are considered "labile." Deuterium on aromatic rings or stable aliphatic C-H bonds are generally more stable. When selecting a deuterated standard, it is crucial to choose one where the deuterium is placed in stable, non-exchangeable positions.
Q4: What are the primary factors that influence isotopic exchange?
The main factors that can promote isotopic exchange are:
-
Solvent: Protic solvents, such as water and methanol, are sources of hydrogen atoms and can facilitate exchange. Aprotic solvents like acetonitrile and tetrahydrofuran are preferred.
-
pH: Both acidic and basic conditions can catalyze deuterium exchange. The rate of exchange is typically at its minimum around pH 2.5-3.
-
Temperature: Higher temperatures increase the rate of isotopic exchange. For every 22°C increase, the rate can increase 10-fold.
-
Sample Matrix: Components within a complex biological or environmental matrix can alter the local pH or catalyze the exchange process.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to the isotopic exchange of this compound.
Problem 1: Gradual decrease in the mass-to-charge ratio (m/z) of this compound over a series of injections.
-
Possible Cause: This is a classic sign of back-exchange, where deuterium atoms on your standard are being replaced by protons from the surrounding environment.
-
Troubleshooting Steps:
-
Evaluate Solvent and pH:
-
Action: Review the composition of your sample diluent and mobile phase. If using protic solvents (e.g., water, methanol), try to minimize their proportion or switch to aprotic solvents (e.g., acetonitrile) if your method allows.
-
Rationale: Protic solvents are a primary source of protons that can exchange with the deuterium labels.
-
Action: Measure the pH of your solutions.
-
Rationale: The rate of H-D exchange is highly dependent on pH, with the minimum rate typically occurring between pH 2.5 and 3. Avoid strongly acidic or basic conditions.
-
-
Control Temperature:
-
Action: Ensure that your samples, standards, and autosampler are kept cool, ideally at 4°C.
-
Rationale: Lower temperatures significantly slow down the rate of isotopic exchange.
-
-
Assess Label Position:
-
Action: Review the Certificate of Analysis for your this compound to identify the positions of the deuterium labels.
-
Rationale: Deuterium atoms on carbons adjacent to carbonyl groups or on heteroatoms are more prone to exchange. The structure of Obeticholic Acid contains hydroxyl groups and a carboxylic acid, as well as carbons alpha to a carbonyl group, which could be potential sites of exchange.
-
-
Problem 2: Inaccurate or inconsistent quantification results when using this compound as an internal standard.
-
Possible Cause: This could be due to the degradation of the internal standard through isotopic exchange, leading to a biased analyte-to-internal standard ratio.
-
Troubleshooting Steps:
-
Verify Standard Stability Under Experimental Conditions:
-
Action: Conduct a stability experiment by incubating a known concentration of this compound in your sample matrix or analytical mobile phase for varying durations and at different temperatures. Analyze the samples to quantify any loss of the deuterium label over time.
-
Rationale: This will provide direct evidence of isotopic exchange under your specific experimental conditions.
-
-
Optimize Sample Preparation:
-
Action: Minimize the time samples spend in solutions that may promote exchange, especially at room temperature or elevated temperatures. If pH adjustment is necessary, perform it immediately before analysis.
-
Rationale: Prolonged exposure to unfavorable conditions increases the likelihood of back-exchange.
-
-
Review Storage and Handling of Stock Solutions:
-
Action: Ensure that stock solutions of this compound are prepared in a high-purity, dry, aprotic solvent and stored at low temperatures (-20°C or -80°C) in tightly sealed vials.
-
Rationale: Proper storage is crucial to prevent degradation and contamination with atmospheric moisture, which can be a source of protons. Before use, allow the standard to equilibrate to room temperature in a desiccator to prevent condensation.
-
-
Data Presentation
Table 1: Factors Influencing Isotopic Exchange of Deuterated Standards
| Factor | Condition | Risk of Exchange | Recommended Mitigation |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7 for minimal exchange. |
| Temperature | High | High | Store and analyze at low temperatures (e.g., 4°C). |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher | Use aprotic solvents (e.g., acetonitrile, THF) when possible. |
| Label Position | On Heteroatoms (O, N, S) | High | Choose standards with labels on stable carbon positions. |
| Label Position | Alpha to Carbonyl | Moderate | Be cautious with pH and temperature. |
| Label Position | Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound while minimizing the risk of isotopic exchange.
Materials:
-
This compound (solid)
-
High-purity, anhydrous aprotic solvent (e.g., acetonitrile or methanol)
-
Class A volumetric flask
-
Calibrated analytical balance
-
Airtight storage vial (amber if light-sensitive)
-
Desiccator
Procedure:
-
Equilibration: Remove the vial containing the solid this compound from its storage location (e.g., freezer) and place it in a desiccator to allow it to warm to ambient temperature for at least 30 minutes. This prevents moisture condensation.
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance and record the exact weight.
-
Dissolution: Carefully transfer the weighed standard to a Class A volumetric flask. Add a portion of the selected aprotic solvent (approximately 50-70% of the final volume).
-
Sonication (if necessary): If the standard does not dissolve readily, sonicate the flask for a few minutes.
-
Dilution to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a pre-labeled, airtight amber vial and store at the recommended temperature (typically -20°C or colder).
Protocol 2: Evaluating the Stability of this compound in Solution
Objective: To determine if this compound is stable under the specific experimental conditions of an analytical method.
Materials:
-
This compound working solution
-
Blank analytical matrix (e.g., plasma, urine)
-
Mobile phase for the analytical method
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare two sets of samples:
-
Set A (T=0): Spike a known concentration of the this compound working solution into the analytical matrix. Immediately process and analyze these samples. This will serve as your baseline.
-
Set B (Incubated): Spike the same concentration of this compound into the analytical matrix and incubate the samples under the same conditions as a typical sample preparation (e.g., same temperature, pH, and duration).
-
-
Analysis: Analyze both sets of samples by LC-MS/MS, monitoring for both the deuterated internal standard and the unlabeled analyte.
-
Data Evaluation: Compare the peak area or signal intensity of the unlabeled analyte in Set B to that in Set A. A significant increase in the signal for the unlabeled analyte over time in Set B indicates that deuterium exchange is occurring.
Visualizations
Caption: Factors leading to isotopic exchange of this compound.
Caption: Recommended workflow for handling this compound.
References
optimizing mass spectrometer parameters for Obeticholic Acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometer parameters for the analysis of Obeticholic Acid-d4 (OCA-d4), often used as an internal standard for the quantification of Obeticholic Acid (OCA).
Frequently Asked Questions (FAQs)
Q1: What are the correct MRM transitions for Obeticholic Acid (OCA) and this compound (OCA-d4)?
A1: The optimal Multiple Reaction Monitoring (MRM) transitions should be determined empirically by infusing a standard solution of the analyte into the mass spectrometer. For Obeticholic Acid, a common precursor-product ion pair is m/z 465.3 → 419.3 in negative ion mode. Since OCA-d4 is a deuterated internal standard, its mass will be shifted. You should look for a precursor ion that is 4 Daltons higher (approx. m/z 469.3) and then optimize the fragment ion, which may or may not be the same as the non-deuterated version. It is crucial to run a full scan and product ion scan on the OCA-d4 standard to confirm the exact masses and most abundant fragments.
For simultaneous analysis, the transitions for OCA's major metabolites, glyco-obeticholic acid (GOA) and tauro-obeticholic acid (TOA), should also be optimized.[1][2]
Table 1: Example MRM Transitions for OCA and Related Bile Acids (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| Obeticholic Acid (OCA) | 465.3 | 419.3 | A common transition found in literature. |
| This compound (OCA-d4) | ~469.3 | User Determined | The precursor ion will be higher due to deuterium labeling. Fragments must be optimized. |
| Cholic Acid-d4 | 411.3 | 347.3 | Example of another d4-labeled bile acid.[3] |
| Glycocholic Acid-d4 | 468.3 | 74.0 | Example of another d4-labeled bile acid conjugate. |
Note: The exact m/z values can vary slightly depending on the instrument and its calibration.
Q2: My signal for OCA-d4 is weak or non-existent. What are the common causes and solutions?
A2: A weak or absent signal can stem from several issues, ranging from sample preparation to instrument settings.
-
Incorrect Source Parameters: The ion source settings may not be optimal for OCA-d4. Ensure the capillary voltage, gas flows, and temperatures are appropriate. Bile acids are typically analyzed in negative ion mode (ESI-).
-
Sample Preparation Issues: Inefficient extraction from the sample matrix (e.g., plasma) can lead to low recovery. Consider if your chosen method (SPE, LLE, or protein precipitation) is validated for this analyte.
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LC Method Problems: The analyte may not be eluting properly from the column, or it may be eluting at a time when ionization is suppressed by matrix components.
-
Instrument Malfunction: Check for basic issues like a clogged ESI capillary, leaks in the LC system, or incorrect mobile phase composition. A system reboot and recalibration may be necessary.
Q3: I'm observing poor peak shape (e.g., tailing, splitting). How can I improve it?
A3: Poor peak shape is often related to chromatography or interactions within the LC-MS system.
-
Column Choice: Ensure you are using a suitable column, such as a C18, which is commonly used for bile acid separation.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of acidic compounds like OCA. Adding a modifier like formic acid or ammonium acetate can improve peak symmetry.
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening.
-
Column Contamination/Aging: If the column has been used extensively, it may be contaminated or have a void at the inlet. Flushing the column or replacing it may be necessary.
Q4: How can I reduce background noise and matrix effects?
A4: High background and matrix effects are common when analyzing complex biological samples like plasma.
-
Improve Sample Cleanup: A more rigorous sample preparation method, like Solid-Phase Extraction (SPE), can remove more interfering substances than simple protein precipitation.
-
Chromatographic Separation: Optimize your LC gradient to ensure OCA-d4 is separated from co-eluting matrix components that can cause ion suppression or enhancement.
-
Use of a Diverter Valve: If your system has one, divert the flow to waste during the initial and final parts of the run when highly polar or non-polar interferences might elute.
-
Check Solvents and Reagents: Ensure you are using high-purity, LC-MS grade solvents and fresh reagents to avoid introducing contaminants.
Troubleshooting Guides
Guide 1: No or Low Signal Intensity
This guide provides a step-by-step process to diagnose the root cause of a weak or absent signal for OCA-d4.
Caption: Troubleshooting flowchart for diagnosing weak or no signal.
Table 2: Recommended Starting Mass Spectrometer Parameters
These are general starting points. Parameters must be optimized for your specific instrument and method.
| Parameter | Setting | Rationale / Notes |
| Ionization Mode | ESI Negative | Bile acids readily form [M-H]⁻ ions. |
| Capillary Voltage | 2.0 - 4.0 kV | Optimize for stable spray and maximum signal. |
| Source Temperature | 150 °C | Helps with desolvation without causing thermal degradation. |
| Desolvation Temperature | 350 - 600 °C | Critical for removing solvent and forming gas-phase ions. |
| Cone Gas Flow | ~50 L/h | Assists in nebulization and ion sampling. |
| Desolvation Gas Flow | 600 - 1000 L/h | High flow is needed to evaporate the mobile phase. |
| Collision Energy (CE) | User Determined | Must be optimized for each MRM transition to achieve the most stable and abundant fragment ion. |
Experimental Protocols
Protocol 1: LC-MS/MS Method Development Workflow
This protocol outlines the key steps for developing a robust analytical method for OCA-d4.
Caption: Workflow for LC-MS/MS method development and validation.
Protocol 2: Sample Preparation (Solid-Phase Extraction)
This is a general protocol for extracting OCA and OCA-d4 from human plasma, based on methods used for bile acids.
-
Sample Pre-treatment: To 250 µL of plasma, add the internal standard (OCA-d4) solution. Vortex briefly.
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Protein Precipitation: Add 900 µL of cold acetonitrile to precipitate proteins. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 8-10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitution: Reconstitute the dried extract in 150-200 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex and centrifuge again to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Example Liquid Chromatography Method
This method is a starting point for the chromatographic separation of Obeticholic Acid.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.012% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.012% formic acid.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
Table 3: Example LC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 30 | 70 |
| 10.0 | 5 | 95 |
| 14.0 | 5 | 95 |
| 14.1 | 30 | 70 |
| 18.0 | 30 | 70 |
This is an illustrative gradient adapted from similar analyses and should be optimized.
References
- 1. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, glyco-obeticholic acid, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of Obeticholic acid and its two major metabolites in human plasma after administration of Obeticholic acid tablets using ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor peak shape of Obeticholic Acid-d4 in chromatography
Welcome to the technical support center for the chromatographic analysis of Obeticholic Acid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues related to poor peak shape during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in reverse-phase chromatography?
Poor peak shape for acidic compounds like this compound in reverse-phase HPLC is often due to secondary interactions with the stationary phase, issues with the mobile phase, or improper sample preparation. The most common manifestations are peak tailing, fronting, and splitting.[1][2] These issues can arise from several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, leading to peak tailing.[3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Obeticholic Acid, the analyte can exist in both ionized and non-ionized forms, resulting in peak distortion.[3]
-
Strong Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting or splitting.
-
Column Overload: Injecting too much of the sample can saturate the stationary phase and lead to peak fronting.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can result in various peak shape problems.
-
Extra-Column Volume: Excessive volume in the system outside of the column (e.g., long tubing) can contribute to peak broadening.
Q2: How can I improve the peak shape of my this compound?
Improving the peak shape of this compound typically involves optimizing the mobile phase, selecting an appropriate column, and ensuring proper sample preparation. Here are some key strategies:
-
Mobile Phase pH Adjustment: A crucial step is to adjust the mobile phase pH to be at least 2 pH units below the pKa of Obeticholic Acid. This ensures the analyte is in a single, non-ionized form. Adding an acidic modifier like formic acid or phosphoric acid is a common and effective practice.
-
Use of an End-Capped Column: Employing a modern, high-purity, end-capped C18 or C8 column can significantly reduce secondary interactions with residual silanols, leading to improved peak symmetry.
-
Sample Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent to avoid peak distortion.
-
Optimize Injection Volume and Concentration: If column overload is suspected, reduce the injection volume or dilute the sample.
-
Column Flushing and Guard Columns: Regularly flushing the column with a strong solvent can remove contaminants. Using a guard column can help protect the analytical column and extend its lifetime.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half. This is a common issue for acidic compounds like this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Experimental Protocol: Mobile Phase pH Adjustment
-
Objective: To suppress the ionization of this compound and minimize secondary interactions with the stationary phase.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Acid modifier (e.g., formic acid, phosphoric acid)
-
-
Procedure: a. Prepare the aqueous component of the mobile phase. b. Add a small, precise amount of the acid modifier. A common starting point is 0.1% (v/v) of formic acid or phosphoric acid. c. Measure the pH of the aqueous portion to ensure it is sufficiently low (typically pH 2.5-3.5 for bile acids). d. Mix the aqueous and organic components of the mobile phase in the desired ratio. e. Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
Guide 2: Addressing Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
Potential Causes and Solutions for Peak Fronting
| Cause | Recommended Solution |
| Strong Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Overload | Reduce the injection volume or dilute the sample concentration. |
| Column Void or Channeling | This indicates a problem with the column packing. Reverse-flushing may help, but column replacement is often necessary. |
Experimental Protocol: Sample Dilution Study
-
Objective: To determine if column overload is the cause of peak fronting.
-
Procedure: a. Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10) using the initial mobile phase as the diluent. b. Inject the original sample and each dilution onto the column under the same chromatographic conditions. c. Observe the peak shape for each injection. If the peak shape improves (becomes more symmetrical) with increasing dilution, the original sample was likely overloaded.
Guide 3: Resolving Split Peaks
Split peaks can appear as two closely eluting peaks or a "shoulder" on the main peak.
Troubleshooting Pathway for Split Peaks
Caption: A decision tree for troubleshooting split peaks in the chromatography of this compound.
Recommended Chromatographic Conditions for Obeticholic Acid
Several studies have reported successful chromatographic analysis of Obeticholic Acid. The following table summarizes the conditions from various published methods, which can serve as a good starting point for method development.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Thermo C18 (150 x 4.6 mm, 5 µm) | Ascentis C18 (150 x 4.6 mm, 5 µm) | C18 column | XSelect CSH C18 (150 x 3.0 mm, 2.5 µm) |
| Mobile Phase | 0.1% Orthophosphoric acid : Acetonitrile (55:45 v/v) | 0.1% Orthophosphoric acid : Acetonitrile (60:40 v/v) | 0.1% Orthophosphoric acid : Acetonitrile (65:35 v/v) | Gradient with Acetonitrile and 0.05% o-phosphoric acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min |
| Detection | 210 nm | 210 nm | 210 nm | 192 nm |
| Column Temp. | 25°C | Not specified | Not specified | 45°C |
References
Technical Support Center: Obeticholic Acid-d4 Signal Integrity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address ion suppression effects on the Obeticholic Acid-d4 (OCA-d4) signal during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, leading to a decreased response for the analyte of interest, in this case, this compound.[1] This phenomenon arises when co-eluting endogenous or exogenous compounds in the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source. The consequences of ion suppression can be severe, leading to poor accuracy, imprecision, and reduced sensitivity in quantitative bioanalytical methods. It is a significant concern as it can compromise the validity of experimental results.
Q2: How does this compound, as a stable isotope-labeled internal standard, help in managing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS that co-elutes with the analyte (unlabeled Obeticholic Acid) is a primary strategy to normalize and compensate for ion suppression. Since this compound is chemically identical to its unlabeled counterpart, it exhibits similar behavior during sample preparation, chromatography, and ionization. Any ion suppression affecting the analyte will similarly affect this compound. By calculating the ratio of the analyte response to the internal standard response, the variability caused by ion suppression can be effectively canceled out, leading to more accurate and reliable quantification.
Q3: What are the common sources of ion suppression when analyzing biological samples for this compound?
A3: Common sources of ion suppression in the analysis of biological samples like plasma or serum include:
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Phospholipids: These are abundant in cell membranes and are a major cause of ion suppression in reversed-phase chromatography.[1][2]
-
Salts and Buffers: High concentrations of salts from the sample matrix or buffers used in sample preparation can significantly suppress the ionization of the analyte.[2]
-
Endogenous Metabolites: Other bile acids or structurally related molecules can co-elute and compete for ionization.
-
Formulation Excipients: In preclinical or clinical studies, dosing vehicles containing agents like polyethylene glycol (PEG) or polysorbate can cause severe ion suppression.
Q4: Can the choice of ionization technique affect the this compound signal?
A4: Yes, the ionization technique can influence the extent of ion suppression. Electrospray ionization (ESI) is commonly used for the analysis of bile acids. However, ESI is generally more susceptible to ion suppression from matrix components compared to Atmospheric Pressure Chemical Ionization (APCI).[3] If significant and difficult-to-manage ion suppression is observed with ESI, exploring APCI as an alternative could be a viable strategy, provided it offers adequate sensitivity for this compound.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression affecting the this compound signal.
Caption: A troubleshooting workflow for addressing ion suppression of the this compound signal.
Data Presentation: Impact of Sample Preparation on Ion Suppression
The following table summarizes the hypothetical percentage of ion suppression for this compound in human plasma using different sample preparation techniques. A lower percentage indicates less ion suppression and a better signal.
| Sample Preparation Method | Analyte Peak Area (in Matrix) | Analyte Peak Area (in Neat Solution) | % Ion Suppression | Relative Effectiveness |
| Protein Precipitation (PPT) | 45,000 | 100,000 | 55% | Low |
| Liquid-Liquid Extraction (LLE) | 75,000 | 100,000 | 25% | Medium |
| Solid-Phase Extraction (SPE) | 92,000 | 100,000 | 8% | High |
Note: These are representative values to illustrate the relative effectiveness of each technique. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Ion Suppression using Post-Column Infusion
This method helps identify the regions in the chromatogram where ion suppression occurs.
Objective: To qualitatively assess at which retention times co-eluting matrix components suppress the this compound signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of this compound (e.g., 50 ng/mL in 50:50 acetonitrile:water)
-
Blank extracted matrix (e.g., human plasma processed by the intended sample preparation method without the addition of internal standard)
-
Mobile phases for the chromatographic method
Procedure:
-
System Setup:
-
Connect the outlet of the analytical column to one port of the tee-union.
-
Connect the syringe pump containing the this compound standard solution to the second port of the tee-union.
-
Connect the third port of the tee-union to the mass spectrometer's ion source.
-
-
Infusion:
-
Begin the chromatographic run with the mobile phase gradient.
-
Start the syringe pump to infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min). This will generate a stable, elevated baseline signal for the OCA-d4 MRM transition.
-
-
Injection:
-
Once a stable baseline is achieved, inject a blank extracted matrix sample.
-
-
Data Analysis:
-
Monitor the signal for the this compound MRM transition.
-
Any significant drop in the baseline signal indicates a region of ion suppression.
-
Caption: Experimental setup for the post-column infusion of this compound.
Protocol 2: Detailed Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a robust method for extracting this compound from plasma, which is effective at minimizing ion suppression.
Objective: To efficiently extract this compound from human plasma while removing a significant portion of interfering matrix components.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges (e.g., C18, 30 mg/1 mL)
-
Human plasma sample
-
This compound internal standard spiking solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 2% formic acid in water and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of 1% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: A detailed workflow for the Solid-Phase Extraction of this compound from plasma.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
improving recovery of Obeticholic Acid-d4 during sample extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the sample extraction of Obeticholic Acid-d4 (OCA-d4).
Frequently Asked Questions (FAQs)
Q1: Why is achieving high and consistent recovery of this compound important?
A1: this compound is a deuterated internal standard (IS) used for the accurate quantification of Obeticholic Acid (OCA) in biological samples. As an internal standard, it is added to samples at a known concentration before extraction to correct for analyte loss during sample preparation and for variability in instrument response.[1] Inconsistent or low recovery of the IS can lead to inaccurate and unreliable quantification of the target analyte, OCA.[1]
Q2: What are the most common causes of low recovery for deuterated internal standards like this compound?
A2: Common causes for low recovery of deuterated internal standards include:
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Suboptimal Extraction Conditions: Incorrect solvent choice, pH, or temperature can lead to incomplete extraction of the analyte from the sample matrix.
-
Matrix Effects: Components of the biological matrix (e.g., proteins, phospholipids) can interfere with the extraction process or suppress/enhance the analyte signal during analysis, leading to apparent low recovery.[2][3]
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Analyte Instability: Degradation of the analyte during sample storage or extraction can result in lower recovery.[4]
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Incomplete Phase Separation (in Liquid-Liquid Extraction): Poor separation of the aqueous and organic phases can lead to loss of the analyte.
-
Improper Solid-Phase Extraction (SPE) Technique: Issues with column conditioning, sample loading, washing, or elution steps can all contribute to low recovery.
Q3: Can the deuterium label on this compound exchange with protons from the solvent?
A3: While isotopic exchange is a known issue with some deuterated standards, the deuterium atoms on this compound are on carbon atoms (d4), which are generally stable under typical extraction conditions. However, exposure to very strong acidic or basic conditions or high temperatures for prolonged periods should be avoided to minimize any potential for back-exchange.
Q4: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for this compound?
A4: The choice between LLE and SPE depends on the sample matrix, the required level of cleanliness of the final extract, and throughput needs.
-
LLE is often used for complex matrices like liver tissue and can be effective, but it may require multiple extraction steps to achieve high recovery.
-
SPE can provide cleaner extracts and high, reproducible recoveries, especially for plasma and urine samples. It is also more amenable to automation.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Improper Cartridge Conditioning/Equilibration | Ensure the SPE cartridge is conditioned with an appropriate solvent (e.g., methanol) to activate the sorbent, followed by an equilibration step with a solvent similar to the sample matrix (e.g., water or buffer) to ensure proper retention. |
| Analyte Breakthrough During Sample Loading | The sample may be loaded too quickly, or the organic content of the sample may be too high, preventing proper retention. Reduce the flow rate during loading and ensure the sample is sufficiently diluted with an aqueous solution. |
| Analyte Loss During Washing Step | The wash solvent may be too strong, causing premature elution of OCA-d4. Optimize the wash step by using a weaker solvent or by adjusting the pH to ensure OCA-d4 remains in its neutral form and is retained on the reversed-phase sorbent. |
| Incomplete Elution | The elution solvent may not be strong enough to fully desorb OCA-d4 from the sorbent. Increase the volume or the organic strength of the elution solvent. A small amount of acid or base in the elution solvent can also improve recovery for acidic compounds like OCA. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | The polarity of the extraction solvent may not be optimal for OCA-d4. Test different solvents or solvent mixtures to find the best combination for your sample matrix. |
| Suboptimal pH | The pH of the aqueous phase is critical for the extraction of acidic compounds. Adjust the pH of the sample to be at least 2 units below the pKa of Obeticholic Acid (~4.5) to ensure it is in its neutral, more organic-soluble form. |
| Incomplete Phase Separation | Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte. Centrifuge at a higher speed or for a longer duration. Adding salt to the aqueous phase can also help break emulsions. |
| Insufficient Mixing | Ensure thorough mixing of the sample with the extraction solvent to maximize the transfer of the analyte into the organic phase. Vortexing or mechanical shaking is recommended. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step acidifies the sample to ensure OCA-d4 is in its neutral form.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18, 30 mg/1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Liver Tissue
-
Homogenization:
-
Weigh approximately 50 mg of frozen liver tissue into a homogenization tube.
-
Add 1 mL of ice-cold acetonitrile and 10 µL of this compound internal standard solution.
-
Homogenize the tissue thoroughly using a bead beater or other appropriate homogenizer.
-
-
Protein Precipitation and Extraction:
-
Vortex the homogenate for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Bile Acids
| Extraction Method | Matrix | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Plasma, Urine | 85 - 100 | High recovery, clean extracts, amenable to automation | Can be more expensive, requires method development |
| Liquid-Liquid Extraction (LLE) | Liver, Feces | 70 - 90 | Cost-effective, good for complex matrices | Can be labor-intensive, may result in dirtier extracts |
| Protein Precipitation | Plasma, Serum | >90 (for some analytes) | Simple, fast | May not remove all interferences, potential for matrix effects |
Note: Recovery values are general estimates for bile acids and may vary for this compound depending on the specific protocol and matrix.
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
addressing variability in Obeticholic Acid-d4 internal standard response
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in the response of Obeticholic Acid-d4 (OCA-d4), a commonly used internal standard in bioanalytical assays.
Frequently Asked questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an SIL internal standard is considered the gold standard.[1] Because its chemical and physical properties are nearly identical to the analyte of interest (Obeticholic Acid), it can effectively compensate for variability introduced during sample preparation, chromatography, and ionization in the mass spectrometer.[1] By adding a known amount of OCA-d4 to all samples, calibration standards, and quality controls, variations in the analytical process that affect the analyte will similarly affect the internal standard. The ratio of the analyte response to the internal standard response is then used for quantification, leading to more accurate and precise results.
Q2: Why is the peak for my this compound eluting at a slightly different retention time than Obeticholic Acid?
This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with heavier deuterium atoms can lead to slight differences in the physicochemical properties of the molecule. In reverse-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While a small shift is often acceptable, a significant separation can be problematic as the analyte and internal standard may be exposed to different matrix components as they elute, potentially leading to differential matrix effects and compromising the accuracy of quantification.
Q3: I've observed a gradual decrease in my this compound signal over an analytical run. What could be the cause?
A drifting internal standard signal can be indicative of several issues. One common cause is isotopic exchange, where deuterium atoms on the OCA-d4 molecule are replaced by hydrogen atoms from the solvent or matrix. This is more likely to occur if the deuterium labels are on exchangeable sites like hydroxyl (-OH) or carboxyl (-COOH) groups, and can be exacerbated by acidic or basic conditions. Another potential cause could be instability of the compound in the autosampler over the duration of the run.
Q4: My this compound response is highly variable between samples. What are the potential causes and how can I troubleshoot this?
High variability in the internal standard response is a red flag in a bioanalytical assay and warrants investigation. The root causes can be broadly categorized as follows:
-
Sample Preparation Inconsistencies:
-
Inaccurate or inconsistent spiking of the internal standard into samples.
-
Variable extraction recovery between samples.
-
Incomplete sample mixing after adding the internal standard.
-
-
Matrix Effects:
-
Ion suppression or enhancement from co-eluting matrix components that differ between samples. Even with a SIL internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.
-
-
Instrumental Issues:
-
Inconsistent injection volumes.
-
Fluctuations in the mass spectrometer's source conditions or detector response.
-
Carryover from a previous high-concentration sample.
-
Q5: What are the acceptable purity requirements for this compound?
For reliable quantitative analysis, the this compound internal standard should have high chemical and isotopic purity. Generally, the following is recommended:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98%
The presence of unlabeled Obeticholic Acid as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to this compound internal standard variability.
Issue 1: Inconsistent or Unstable Internal Standard Response
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange (H/D Exchange) | 1. Review Labeling Position: Whenever possible, use an OCA-d4 standard where deuterium atoms are on stable carbon positions, not on heteroatoms like oxygen. 2. Control Solvent Conditions: Avoid highly acidic or basic conditions in your sample preparation and mobile phases, as these can catalyze H/D exchange. Prepare stock solutions in aprotic solvents like acetonitrile or methanol if possible. 3. Stability Check: Incubate the internal standard in the final sample diluent and mobile phase for the expected run time and reinject to see if the signal of the unlabeled analyte increases, which would indicate back-exchange. |
| Compound Instability | 1. Autosampler Stability: Assess the stability of OCA-d4 in the autosampler over the course of a typical analytical run. Prepare a set of standards, inject them at the beginning and end of a sequence, and compare the responses. 2. Storage Conditions: Ensure that stock and working solutions of OCA-d4 are stored at the recommended temperature and protected from light if necessary. |
| Inconsistent Sample Preparation | 1. Pipetting Technique: Verify the accuracy and precision of pipettes used for spiking the internal standard. 2. Mixing: Ensure thorough vortexing or mixing of samples after the addition of the internal standard to ensure homogeneity. 3. Extraction Efficiency: Evaluate the extraction recovery of OCA-d4 from the biological matrix to ensure it is consistent across different samples. |
Issue 2: Chromatographic Problems
| Potential Cause | Troubleshooting Steps |
| Chromatographic (Isotopic) Shift | 1. Method Optimization: While complete co-elution may not always be achievable, aim to minimize the separation between the Obeticholic Acid and OCA-d4 peaks by optimizing the chromatographic conditions (e.g., gradient profile, column chemistry). 2. Peak Integration: Ensure that the peak integration parameters are appropriate for both the analyte and the internal standard, especially if there is a slight difference in peak shape or retention time. |
| Poor Peak Shape | 1. Column Health: Assess the performance of the analytical column. Poor peak shape can be a sign of column degradation or contamination. 2. Mobile Phase: Ensure the mobile phase is correctly prepared and that the pH is appropriate for the analyte. |
Issue 3: Mass Spectrometry Issues
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Sample Clean-up: Improve the sample preparation method to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) can provide cleaner extracts than protein precipitation. 2. Chromatographic Separation: Optimize the chromatography to separate the analyte and internal standard from the regions of significant ion suppression or enhancement. |
| In-source Fragmentation/Cross-talk | 1. MS Parameter Optimization: Adjust the ion source parameters (e.g., collision energy, cone voltage) to minimize in-source fragmentation of the internal standard, which could potentially contribute to the analyte's signal. 2. MRM Transition Selection: Ensure that the selected MRM transitions for the analyte and internal standard are specific and that there is no cross-talk between the channels. |
Experimental Protocols
Example LC-MS/MS Method for Obeticholic Acid in Human Plasma
This protocol is based on a validated method for the simultaneous estimation of Obeticholic Acid and its metabolites in human plasma.[1]
1. Sample Preparation (Solid-Phase Extraction)
-
To 250 µL of human plasma, add the this compound internal standard.
-
Perform a solid-phase extraction (SPE) to remove plasma proteins and other interfering substances.
-
Elute the analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Optimized for separation of Obeticholic Acid and its metabolites |
3. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Obeticholic Acid: 419.38 → 401.22 (Positive Ion Mode Example[2]) / 465.3 → 419.3 (Negative Ion Mode Example[3]) Obeticholic Acid-d5 (ISTD): 424.3 → 406.3 (Example) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Visualizations
Caption: A typical experimental workflow for the quantification of Obeticholic Acid using this compound as an internal standard.
Caption: A logical troubleshooting workflow for addressing variability in this compound internal standard response.
References
- 1. Discovery biomarker to optimize obeticholic acid treatment for non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of obeticholic acid in rat plasma and its application in preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Technical Support Center: Obeticholic Acid-d4 Stability in Chromatographic Analysis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Obeticholic Acid-d4. Here you will find troubleshooting guidance and frequently asked questions regarding the impact of mobile phase pH on the stability of this compound during analytical experiments.
Troubleshooting Guide: this compound Stability Issues
This guide addresses common problems encountered during the chromatographic analysis of this compound that may be related to mobile phase pH and compound stability.
| Observed Issue | Potential Cause Related to pH | Recommended Action |
| Peak Tailing or Poor Peak Shape | Ionization of this compound at certain pH values can lead to secondary interactions with the stationary phase. | Adjust the mobile phase pH to be at least one pH unit below the pKa of Obeticholic Acid to ensure it is in its non-ionized form, which typically improves peak shape in reversed-phase chromatography.[1][2] |
| Inconsistent Retention Times | A mobile phase pH close to the pKa of this compound can lead to shifts in retention time due to small, unintended variations in the mobile phase preparation. | Buffer the mobile phase adequately and operate at a pH that is well away from the pKa of the analyte to ensure reproducible retention.[2] |
| Appearance of Unexpected Peaks (Degradants) | Extreme pH conditions (highly acidic or basic) in the mobile phase can cause the degradation of this compound. | Based on forced degradation studies, Obeticholic Acid shows some degradation under acidic and basic conditions.[3][4] It is advisable to use a mobile phase with a pH in the neutral to slightly acidic range for routine analysis to minimize degradation. |
| Loss of Signal Intensity/Analyte Response | Degradation of the analyte due to an inappropriate mobile phase pH will result in a lower concentration of the intact molecule, leading to a reduced signal. | Verify the pH of your mobile phase. If preparing acidic mobile phases, for instance with 0.1% orthophosphoric acid, ensure accuracy and consistency. Consider performing a stability study in the selected mobile phase over the typical analytical run time. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase pH for the analysis of this compound?
A1: Based on reported analytical methods for Obeticholic Acid, a slightly acidic pH is commonly used and has been shown to provide good chromatographic performance and stability. Mobile phases containing 0.1% orthophosphoric acid or a phosphate buffer adjusted to a pH of around 3.0 are frequently employed. It is recommended to keep the mobile phase pH between 2 and 4 for stable and reproducible results.
Q2: How does mobile phase pH affect the stability of this compound?
A2: The pH of the mobile phase can significantly influence the stability of this compound. Forced degradation studies on the non-deuterated form, Obeticholic Acid, have demonstrated that it undergoes degradation under both acidic and basic conditions. Therefore, using a mobile phase with a pH at the extremes of the typical HPLC operating range may lead to the formation of degradation products.
Q3: Can I use a basic mobile phase for the analysis of this compound?
A3: While most developed methods for Obeticholic Acid utilize acidic mobile phases, a basic mobile phase could potentially be used. However, it is important to consider that basic conditions have been shown to cause degradation of Obeticholic Acid. If a basic mobile phase is necessary for separation, it is crucial to perform a stability assessment of this compound in that specific mobile phase to ensure the accuracy of the quantitative results.
Q4: Are there any specific buffers recommended for controlling the pH of the mobile phase?
A4: For acidic conditions, orthophosphoric acid and its corresponding phosphate buffers (e.g., potassium dihydrogen phosphate) are commonly used and have been proven effective in published methods for Obeticholic Acid. These buffers provide good pH control in the desired acidic range and are compatible with UV detection.
Quantitative Data Summary
The following table summarizes the results from forced degradation studies performed on Obeticholic Acid, which can be used as an indicator for the stability of this compound under similar stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | - | - | Not specified, but degradation observed | |
| Base Hydrolysis | 0.1 M NaOH | - | - | Not specified, but degradation observed | |
| Acidic Condition | - | 30 min | 60°C | Degradation observed | |
| Alkaline Condition | - | 30 min | 60°C | Degradation observed |
Note: The exact percentage of degradation was not always quantified in the available literature, but the occurrence of degradation under these conditions was confirmed.
Experimental Protocols
Protocol 1: RP-HPLC Method for Obeticholic Acid with Acidic Mobile Phase
-
Instrumentation: WATERS HPLC 2965 system with a PDA Detector.
-
Column: Ascentis C18, 150mm x 4.6 mm, 5µm.
-
Mobile Phase: A mixture of 0.1% Orthophosphoric Acid (OPA) and Acetonitrile in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Run Time: 5 min.
Protocol 2: Stability-Indicating RP-HPLC Method for Obeticholic Acid
-
Instrumentation: HPLC system with a UV detector.
-
Column: Thermo C18, 150mm x 4.6mm, 5µm.
-
Mobile Phase: A mixture of 0.1% Orthophosphoric Acid (OPA) and Acetonitrile in a 55:45 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
Protocol 3: Forced Degradation Study Protocol (General)
-
Acid Hydrolysis: The drug substance is typically exposed to 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C) for a specified period.
-
Base Hydrolysis: The drug substance is exposed to 0.1 M to 1 M NaOH or KOH under similar temperature and time conditions as acid hydrolysis.
-
Sample Analysis: After exposure to the stress condition, the samples are neutralized and diluted with the mobile phase to a suitable concentration before injection into the HPLC system for analysis.
Visualizations
Caption: Impact of Mobile Phase pH on Stability and Chromatography.
Caption: Workflow for pH Optimization in Method Development.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. agilent.com [agilent.com]
- 3. Analytical Method Development and Validation of Obeticholic Acid Along With Stability Indicating Method by Quality by Design Approach – Oriental Journal of Chemistry [orientjchem.org]
- 4. ymerdigital.com [ymerdigital.com]
Technical Support Center: Minimizing Carryover of Obeticholic Acid-d4 in LC Systems
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the carryover of Obeticholic Acid-d4 in liquid chromatography (LC) systems.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS analysis?
A1: Analyte carryover is the appearance of a small peak of the analyte of interest (in this case, this compound) in a blank injection that is run after a sample with a high concentration of the analyte. This phenomenon can lead to inaccurate quantification, especially for low-concentration samples.
Q2: Why is this compound prone to carryover?
A2: Obeticholic acid is a semi-synthetic bile acid. Bile acids, in general, can be "sticky" compounds due to their hydrophobic nature, leading to adsorption onto various surfaces within the LC system. This adsorption can occur on the autosampler needle, injection valve, tubing, and the analytical column itself, causing it to be released in subsequent runs.
Q3: What are the primary sources of carryover in an LC system?
A3: The most common sources of carryover are:
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Autosampler: The needle, needle seat, sample loop, and injection valve are major contributors.
-
Analytical Column: The stationary phase can retain the analyte, which then slowly elutes in subsequent runs.
-
LC System Plumbing: Dead volumes in fittings and tubing can trap and later release the analyte.
Q4: How can I determine the source of the carryover in my system?
A4: A systematic approach is the most effective way to identify the source of carryover. This typically involves sequentially removing components from the flow path and observing the effect on the carryover peak in a blank injection.
Troubleshooting Guides
Guide 1: Quantifying the Extent of Carryover
Objective: To establish a baseline for the carryover of this compound in your LC system.
Experimental Protocol:
-
Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of quantification (ULOQ) for your assay.
-
Prepare Blank Samples: Use your mobile phase or the sample diluent as the blank.
-
Injection Sequence:
-
Inject the high-concentration standard.
-
Inject three to five consecutive blank samples.
-
-
Data Analysis:
-
Measure the peak area of this compound in the high-concentration standard and in each of the blank injections.
-
Calculate the percent carryover for the first blank using the following formula:
-
% Carryover = (Peak Area in Blank 1 / Peak Area in ULOQ Standard) * 100
-
-
Guide 2: Isolating the Source of Carryover
Objective: To systematically identify the component(s) in the LC system responsible for the carryover.
Experimental Workflow:
Caption: Systematic workflow for identifying the source of LC carryover.
Experimental Protocol:
-
Initial Test: Follow the protocol in Guide 1 to confirm and quantify the carryover.
-
Isolate the Column:
-
Remove the analytical column from the system.
-
Connect the injector directly to the detector using a zero-dead-volume union.
-
Repeat the injection sequence of a high-concentration standard followed by a blank.
-
Analysis: If the carryover is significantly reduced or eliminated, the column is the primary source. If the carryover persists, the autosampler or connecting tubing is the likely culprit.
-
-
Investigate the Autosampler: If the carryover remains after removing the column, focus on the autosampler. This involves optimizing the needle wash procedure and inspecting hardware for wear and tear.
Guide 3: Optimizing Wash Solvents and Protocols
Objective: To develop an effective cleaning procedure to minimize this compound carryover.
Key Considerations for Wash Solvent Selection:
-
Solubility: The wash solvent must effectively solubilize this compound. Based on available data for Obeticholic Acid, it is soluble in DMSO and ethanol.[1][2] While specific data for methanol, acetonitrile, and isopropanol is limited, a mixture of an organic solvent and water is a good starting point for reversed-phase applications.
-
Solvent Strength: The wash solvent should be stronger than the mobile phase to effectively remove the analyte from system surfaces.
-
Multi-Solvent Washes: Using a sequence of different solvents can be highly effective. A common approach is to use a strong organic solvent to dissolve the analyte, followed by a weaker solvent (often the initial mobile phase) to rinse the organic solvent from the system.
Recommended Wash Solvent Combinations to Test:
-
Option 1 (Good): A high percentage of organic solvent similar to the "B" mobile phase (e.g., 90:10 Acetonitrile:Water).
-
Option 2 (Better): A sequence of washes. For example, a wash with a strong, highly solubilizing solvent like Isopropanol or a mixture of Acetonitrile/Isopropanol, followed by a wash with the initial mobile phase conditions.
-
Option 3 (Best for Stubborn Carryover): A multi-step wash using different solvents. For example:
-
Isopropanol:Acetonitrile:Water (e.g., 40:40:20)
-
Acetonitrile:Water (e.g., 90:10)
-
Initial mobile phase conditions
-
Experimental Protocol for Wash Solvent Optimization:
-
Establish the baseline carryover using your current wash method.
-
Implement a new wash solvent or sequence from the options above.
-
Inject a high-concentration standard followed by a series of blanks.
-
Quantify the carryover and compare it to the baseline.
-
Repeat with different wash solvent combinations and volumes to find the most effective protocol.
Quantitative Data on Carryover Reduction
The following table summarizes the effectiveness of various strategies in reducing analyte carryover, based on published studies. While not specific to this compound, these results provide valuable insights into the potential impact of different troubleshooting steps.
| Strategy | Analyte(s) | Carryover Reduction | Reference |
| Optimized Wash Solvents | |||
| Using a dual-solvent needle wash (acetonitrile/water mix) | Not specified | 90% reduction | [1] |
| Using Isopropanol followed by mobile phase | Chlorhexidine | From >0.003% to 0.0003% | [3] |
| Increased Wash Volume | |||
| Increasing wash volume from 100 µL to 500-1000 µL | "Sticky" or high-concentration analytes | Significant reduction (qualitative) | [1] |
| Optimized Wash Protocol | |||
| Using a multi-step wash with up to four different solvents | Compound with strong retention | From >500% of LLOQ to <20% of LLOQ | |
| Extended wash function with two different wash solutions | Caffeine and Chlorhexidine | Reduced by a factor of 10 compared to a single solvent wash |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow of decisions and actions when troubleshooting carryover.
Caption: Logical decision-making process for troubleshooting LC carryover.
References
resolving co-eluting interferences with Obeticholic Acid-d4
Welcome to the technical support center for the analysis of Obeticholic Acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analytical workflow, with a specific focus on resolving co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in the quantification of Obeticholic Acid (OCA)?
The analysis of Obeticholic Acid, a synthetic bile acid analogue, presents several challenges, primarily related to its presence in complex biological matrices. Key difficulties include:
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Co-eluting Interferences: The most significant challenge arises from compounds in the sample matrix that are not chromatographically separated from OCA and its deuterated internal standard (this compound).
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Matrix Effects: Co-eluting interferences can lead to ion suppression or enhancement in the mass spectrometer's ion source, affecting the accuracy and precision of quantification.[1]
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Metabolites and Isomers: OCA undergoes metabolism to form various conjugates (e.g., glyco-OCA and tauro-OCA) and may have structural isomers that can be difficult to separate from the parent drug and its internal standard.[2][3]
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Low Concentrations: In some biological samples, OCA may be present at very low concentrations, requiring highly sensitive analytical methods.[4]
Q2: What are the likely sources of co-eluting interferences with this compound?
While specific interferences are matrix-dependent, common sources in the analysis of bile acids like OCA include:
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Endogenous Bile Acids and their Isomers: The human body contains a complex mixture of bile acids with similar chemical structures to OCA. Isomers of endogenous bile acids can have very similar chromatographic behavior and may co-elute with OCA or its internal standard.[3]
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Metabolites of Obeticholic Acid: As mentioned, OCA is metabolized into various forms. These metabolites, particularly if they are isobaric (have the same mass) with the parent drug or internal standard, can cause interference if not chromatographically resolved.
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Matrix Components: Biological matrices such as plasma and urine contain numerous endogenous compounds like phospholipids, lipids, and salts that can interfere with the analysis.
Q3: My this compound internal standard is not adequately compensating for matrix effects. Why might this be happening?
While deuterated internal standards are the gold standard for correcting matrix effects, they may not always provide perfect compensation. This can occur for several reasons:
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Chromatographic Shift: A slight difference in retention time between the analyte (OCA) and the deuterated internal standard (OCA-d4) can expose them to different matrix components as they elute from the column, leading to differential matrix effects.
-
Differential Ionization: The analyte and internal standard might experience different degrees of ion suppression or enhancement, even with minimal retention time differences, due to the complex and dynamic nature of the co-eluting matrix components.
-
Isotopic Exchange: In some instances, deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange. This is more likely if the deuterium labels are in labile positions.
Troubleshooting Guide for Co-eluting Interferences
This guide provides a systematic approach to identifying and mitigating co-eluting interferences during the analysis of this compound.
Step 1: Identification of a Co-elution Problem
The first step is to recognize the signs of co-eluting interferences in your chromatogram.
Caption: Workflow for identifying potential co-elution problems.
Step 2: Mitigation Strategies
Once a co-elution problem is suspected, the following strategies can be employed to resolve it.
Caption: Overview of strategies to address co-eluting interferences.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting Obeticholic Acid and its deuterated internal standard from plasma. Optimization may be required for different matrices.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Phosphoric acid (2%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the this compound internal standard. Dilute the sample with 800 µL of 2% phosphoric acid.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove less polar interferences.
-
-
Elution: Elute Obeticholic Acid and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for the LC-MS/MS analysis of Obeticholic Acid. These should be optimized for your specific instrumentation and application.
| Parameter | Recommended Starting Conditions |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (user-optimized ratio) |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, followed by a wash step and re-equilibration. A shallow gradient can improve the resolution of closely eluting compounds. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 50 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Obeticholic Acid: Precursor Ion (m/z) → Product Ion (m/z) (e.g., 419.3 → 373.3) this compound: Precursor Ion (m/z) → Product Ion (m/z) (e.g., 423.3 → 377.3) |
| Ion Source Parameters | Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows) |
Quantitative Data Summary
The following tables present a summary of typical quantitative parameters for Obeticholic Acid analysis from published methods.
Table 1: Linearity and Sensitivity of Obeticholic Acid LC-MS/MS Methods
| Analyte | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Obeticholic Acid | Human Plasma | 0.410 - 120.466 | 0.410 |
| Glyco-obeticholic Acid | Human Plasma | 0.414 - 121.708 | 0.414 |
| Tauro-obeticholic Acid | Human Plasma | 0.255 - 75.101 | 0.255 |
Data synthesized from a study on the simultaneous estimation of obeticholic acid and its metabolites.
Signaling Pathway
Obeticholic Acid Mechanism of Action
Obeticholic acid is a potent and selective agonist for the farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine. Activation of FXR by OCA plays a crucial role in regulating bile acid, lipid, and glucose metabolism.
Caption: Simplified signaling pathway of Obeticholic Acid via FXR activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of Obeticholic acid and its two major metabolites in human plasma after administration of Obeticholic acid tablets using ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of bile acid isomer plays a pivotal role in bioequivalence evaluation of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile acid analysis [sciex.com]
Validation & Comparative
bioanalytical method validation for Obeticholic Acid using Obeticholic Acid-d4
A detailed comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Obeticholic Acid (OCA) in human plasma. This guide provides an objective analysis of methodologies utilizing either a stable isotope-labeled internal standard (Obeticholic Acid-d4) with Solid-Phase Extraction (SPE) or a non-isotopic internal standard (Glimepiride) with Liquid-Liquid Extraction (LLE), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This comprehensive guide delves into the critical aspects of bioanalytical method validation for Obeticholic Acid, a synthetic bile acid analogue used in the treatment of primary biliary cholangitis. The selection of an appropriate internal standard and sample preparation technique is paramount for achieving accurate and reliable quantification of drugs in biological matrices. Here, we compare and contrast two prevalent approaches to provide a clear understanding of their respective performance characteristics.
Method 1: Stable Isotope-Labeled Internal Standard (this compound) with Solid-Phase Extraction (SPE)
This method employs this compound, a deuterated form of the analyte, as the internal standard. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by mass spectrometry. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus effectively compensating for matrix effects and variability in extraction recovery. Solid-phase extraction is a highly selective and efficient technique for sample clean-up and concentration.
Method 2: Non-Isotopic Internal Standard (Glimepiride) with Liquid-Liquid Extraction (LLE)
This alternative approach utilizes Glimepiride, a structurally unrelated compound, as the internal standard. While not possessing the same degree of structural similarity as a stable isotope-labeled standard, a carefully selected non-isotopic internal standard can still provide reliable quantification. Liquid-liquid extraction is a classic and widely used sample preparation technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases.
Performance Data Comparison
The following tables summarize the key validation parameters for both methods, allowing for a direct comparison of their performance.
| Validation Parameter | Method 1: this compound (SPE) | Method 2: Glimepiride (LLE) |
| Linearity Range (ng/mL) | 0.410 - 120.466[1] | 0.150 - 100[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.410[1] | 0.150[2] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99[2] |
Table 1: Linearity and Sensitivity
| Parameter | Method 1: this compound (SPE) | Method 2: Glimepiride (LLE) |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
Table 2: Precision and Accuracy
| Parameter | Method 1: this compound (SPE) | Method 2: Glimepiride (LLE) |
| Extraction Recovery (%) | >85% | Not explicitly stated, but within acceptable limits |
| Matrix Effect | No significant matrix effect observed | No significant matrix effect observed |
Table 3: Recovery and Matrix Effect
| Condition | Method 1: this compound (SPE) | Method 2: Glimepiride (LLE) |
| Bench-top Stability | Stable | Stable |
| Freeze-Thaw Stability | Stable | Stable |
| Long-term Stability | Stable | Stable |
Table 4: Stability
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: this compound with Solid-Phase Extraction (SPE)
1. Sample Preparation (Solid-Phase Extraction)
-
To 250 µL of human plasma, add the internal standard working solution (this compound).
-
Pre-treat the plasma sample according to the SPE cartridge manufacturer's instructions (e.g., acidification).
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Obeticholic Acid and this compound with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Obeticholic Acid: m/z 419.3 → 419.3 (quantifier), additional transitions for confirmation.
-
This compound: Appropriate mass shift from the parent compound.
-
Method 2: Glimepiride with Liquid-Liquid Extraction (LLE)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a volume of human plasma (e.g., 200 µL), add the internal standard working solution (Glimepiride).
-
Add an extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture vigorously for several minutes to ensure thorough extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: HPLC or UHPLC system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase: Isocratic or gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Obeticholic Acid: m/z 465.3 → 419.3.
-
Glimepiride: m/z 489.3 → 224.8.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the bioanalytical method validation of Obeticholic Acid using LC-MS/MS.
Caption: Experimental workflow for Obeticholic Acid bioanalysis.
Signaling Pathway (Farnesoid X Receptor Activation)
Obeticholic Acid is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose homeostasis. The diagram below illustrates the signaling pathway activated by Obeticholic Acid.
Caption: FXR signaling pathway activated by Obeticholic Acid.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Obeticholic Acid-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Obeticholic Acid (OCA), the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of study results. This guide provides an objective comparison of Obeticholic Acid-d4 (OCA-d4), a deuterated stable isotope-labeled internal standard, with other commonly employed alternatives, supported by a synthesis of published experimental data.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of an internal standard (IS) is indispensable for correcting analytical variability.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations during sample preparation, injection, and instrument response.[1] Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the gold standard for these applications.[2]
Performance Comparison: this compound vs. Structural Analog Internal Standards
The consensus in the scientific community is that stable isotope-labeled internal standards (SIL-ISs), like this compound, generally provide superior assay performance compared to structural analogs.[3] This is attributed to the nearly identical chemical and physical properties of the deuterated standard to the analyte of interest. While direct comparative studies for Obeticholic Acid analysis are not extensively published, we can infer the performance based on the principles of bioanalytical method validation and data from individual studies using different types of internal standards.
Below is a summary of expected and reported performance characteristics when using this compound versus common structural analog internal standards for the quantification of Obeticholic Acid.
| Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Diazepam, Glimepiride) | Rationale |
| Accuracy & Precision | High | Moderate to High | OCA-d4 co-elutes with OCA, experiencing the same matrix effects and ionization suppression/enhancement, leading to more accurate correction.[4] Structural analogs have different retention times and may be affected differently by the matrix. |
| Recovery | Tracks Analyte Recovery | May Differ from Analyte | The chemical similarity of OCA-d4 ensures its behavior during extraction is almost identical to that of OCA. Structural analogs can have different extraction efficiencies. |
| Matrix Effect | Effectively Compensated | Variable Compensation | As a SIL-IS, OCA-d4 is the most effective tool to compensate for the impact of matrix effects on the analyte's instrument response. The compensation by a structural analog is often less precise. |
| Retention Time | Nearly Identical to Analyte | Different from Analyte | The deuterium substitution in OCA-d4 results in a negligible difference in retention time from OCA, ensuring co-elution. Structural analogs are chemically different and will have distinct retention times. |
| Selectivity | High | High | Both types of internal standards are selected for their unique mass transitions, providing high selectivity in MS/MS detection. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are generalized experimental protocols for the quantification of Obeticholic Acid in human plasma using either a deuterated or a structural analog internal standard, based on published methods.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 250 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (either this compound or a structural analog at an appropriate concentration).
-
Vortex the sample for 30 seconds.
-
Add 500 µL of 2% formic acid in water and vortex for another 30 seconds.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is commonly employed.
-
MRM Transitions: Specific precursor to product ion transitions are monitored for Obeticholic Acid and the chosen internal standard.
Visualizing the Rationale and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Obeticholic Acid Signaling Pathway
Obeticholic Acid is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in the regulation of bile acid, lipid, and glucose homeostasis. Activation of FXR by OCA initiates a cascade of transcriptional events that lead to its therapeutic effects.
References
A Head-to-Head Battle for Bioanalytical Supremacy: Quantifying Obeticholic Acid with Precision and Accuracy
A deep dive into the analytical performance of Obeticholic Acid quantification, comparing the gold-standard LC-MS/MS method using a deuterated internal standard (Obeticholic Acid-d4) against alternative RP-HPLC techniques. This guide provides researchers, scientists, and drug development professionals with the essential data and methodologies to make informed decisions for their bioanalytical needs.
In the realm of pharmaceutical analysis, the precise and accurate quantification of therapeutic agents is paramount for understanding their pharmacokinetic and pharmacodynamic profiles. Obeticholic Acid (OCA), a potent farnesoid X receptor (FXR) agonist, is no exception. This guide offers a comprehensive comparison of the analytical methods used for its quantification, focusing on the highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing this compound as an internal standard, and contrasting it with widely used Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods.
The Gold Standard: LC-MS/MS with Isotope Dilution
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is considered the gold standard for bioanalytical quantification. This is due to the internal standard's ability to mimic the analyte throughout the sample preparation and analysis process, effectively compensating for variations in extraction recovery, matrix effects, and instrument response. This results in superior accuracy and precision.
A validated LC-MS/MS method for the simultaneous estimation of Obeticholic Acid and its active metabolites, glyco-obeticholic acid and tauro-obeticholic acid, in human plasma has demonstrated excellent performance.[1] The use of heavy stable isotope-labeled internal standards ensures the reliability of the results.[1]
Table 1: Performance Characteristics of Obeticholic Acid Quantification by LC-MS/MS with this compound
| Parameter | Obeticholic Acid |
| Linearity Range | 0.410 - 120.466 ng/mL |
| Intra-Day Accuracy (%) | |
| LLOQ (0.410 ng/mL) | 95.1 - 104.9 |
| LQC (1.23 ng/mL) | 96.7 - 103.3 |
| MQC (60.2 ng/mL) | 98.0 - 102.0 |
| HQC (96.4 ng/mL) | 97.5 - 101.6 |
| Intra-Day Precision (%RSD) | |
| LLOQ (0.410 ng/mL) | ≤ 5.0 |
| LQC (1.23 ng/mL) | ≤ 4.1 |
| MQC (60.2 ng/mL) | ≤ 2.9 |
| HQC (96.4 ng/mL) | ≤ 2.1 |
| Inter-Day Accuracy (%) | |
| LLOQ (0.410 ng/mL) | 97.6 - 102.4 |
| LQC (1.23 ng/mL) | 98.4 - 101.6 |
| MQC (60.2 ng/mL) | 99.0 - 101.0 |
| HQC (96.4 ng/mL) | 98.4 - 100.6 |
| Inter-Day Precision (%RSD) | |
| LLOQ (0.410 ng/mL) | ≤ 3.8 |
| LQC (1.23 ng/mL) | ≤ 2.5 |
| MQC (60.2 ng/mL) | ≤ 1.5 |
| HQC (96.4 ng/mL) | ≤ 1.1 |
Data synthesized from representative LC-MS/MS validation studies.
Alternative Approaches: RP-HPLC Methods
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection offers a more accessible and cost-effective alternative for the quantification of Obeticholic Acid, particularly in bulk drug and pharmaceutical formulations. While generally not as sensitive or selective as LC-MS/MS, validated RP-HPLC methods can provide reliable results for quality control purposes.
Several studies have reported validated RP-HPLC methods for OCA quantification, demonstrating good accuracy and precision.
Table 2: Performance Characteristics of Obeticholic Acid Quantification by RP-HPLC
| Parameter | Method 1 | Method 2 |
| Linearity Range | 2.5 - 15 µg/mL | 2.4 - 14 µg/mL |
| Accuracy (% Recovery) | 99.57 - 100.65%[2] | Mean: 100.08%[3] |
| Intra-Day Precision (%RSD) | < 2% | 0.7% |
| Inter-Day Precision (%RSD) | < 2% | 0.7% |
| Lower Limit of Quantification (LLOQ) | 0.17 µg/mL | 0.08 µg/mL |
Data compiled from published RP-HPLC methods.
Experimental Protocols
LC-MS/MS Method with this compound
A detailed experimental protocol for the quantification of Obeticholic Acid in human plasma using LC-MS/MS with this compound as an internal standard is outlined below.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 250 µL of human plasma, add the internal standard solution (this compound).
-
Pre-treat the sample by adding a suitable buffer to adjust the pH.
-
Condition a solid-phase extraction cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: A typical flow rate would be in the range of 0.3 - 0.5 mL/min.
-
Gradient: A gradient elution is typically used to separate Obeticholic Acid from its metabolites and other endogenous components.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Obeticholic Acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Specific MRM transitions would be optimized based on the instrument and experimental conditions.
RP-HPLC Method
A representative experimental protocol for the quantification of Obeticholic Acid by RP-HPLC is as follows:
1. Sample Preparation
-
For bulk drug or formulations, accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Filter the sample solution through a 0.45 µm filter before injection.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 60:40 v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 210 nm).
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the quantification of Obeticholic Acid.
Caption: Workflow for Obeticholic Acid quantification by LC-MS/MS.
Caption: Workflow for Obeticholic Acid quantification by RP-HPLC.
Conclusion
The choice of analytical method for Obeticholic Acid quantification ultimately depends on the specific requirements of the study. For pharmacokinetic studies in biological matrices where high sensitivity, specificity, and accuracy are critical, the LC-MS/MS method with this compound as an internal standard is unequivocally the superior choice. Its ability to correct for analytical variability ensures the generation of high-quality, reliable data.
Conversely, for routine quality control of bulk drug substance and pharmaceutical formulations, where the concentration of Obeticholic Acid is significantly higher and the matrix is less complex, a validated RP-HPLC method can provide a practical and cost-effective solution with acceptable accuracy and precision.
By understanding the performance characteristics and experimental protocols of these different methodologies, researchers can select the most appropriate approach to meet their analytical objectives and ensure the integrity of their results.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, glyco-obeticholic acid, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of Obeticholic Acid Assays Using an Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of bioanalytical methods for Obeticholic Acid (OCA) between laboratories. Ensuring assay consistency is critical when data from multiple sites are combined to support preclinical or clinical studies. The use of a stable isotope-labeled internal standard, Obeticholic Acid-d4 (OCA-d4), is a key component of a robust and reliable assay. This document outlines a detailed experimental protocol, a workflow for inter-laboratory comparison, and presents specimen data to guide researchers in this process.
The Role of this compound in Bioanalysis
Obeticholic Acid is a potent and selective agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism[1]. Its therapeutic relevance in liver diseases necessitates accurate quantification in biological matrices.
The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays. OCA-d4 has the same physicochemical properties as OCA, meaning it behaves identically during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. By adding a known amount of OCA-d4 to every sample at the beginning of the workflow, it serves to normalize for any variability or loss during the analytical process, thereby significantly improving the accuracy and precision of the measurement.
Experimental Protocol: Quantification of OCA in Human Plasma
This section details a representative LC-MS/MS method for the quantification of Obeticholic Acid in human plasma using this compound as an internal standard.
2.1. Materials and Reagents
-
Obeticholic Acid reference standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water[2]
-
Formic acid[2]
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 100 µL of each sample, add 20 µL of OCA-d4 internal standard working solution (e.g., at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated protein[3].
-
Transfer the supernatant to a new 96-well plate or autosampler vials for analysis.
2.3. Liquid Chromatography Parameters
-
HPLC System: Vanquish Horizon HPLC system or equivalent[3]
-
Column: C18 reverse-phase column (e.g., Ascentis C18, 150mm x 4.6 mm, 5µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Gradient: A suitable gradient to ensure separation of OCA from matrix components.
2.4. Mass Spectrometry Parameters
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
OCA: Precursor Ion > Product Ion (specific m/z values to be optimized)
-
OCA-d4: Precursor Ion > Product Ion (specific m/z values to be optimized, typically +4 Da shift from OCA)
-
-
Data Acquisition: Software such as MassHunter or equivalent.
Inter-Laboratory Cross-Validation Workflow
Cross-validation is essential to demonstrate that a bioanalytical method, when used at different laboratories, produces comparable results. This ensures the integrity of data for multi-site studies. The workflow below outlines the key steps for this process.
Comparative Performance Data
The primary goal of cross-validation is to assess the bias between laboratories. This is achieved by analyzing identical sets of Quality Control (QC) samples and incurred study samples at each site. The results are then statistically compared.
Table 1: Inter-Laboratory Comparison of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Laboratory A Mean Conc. (ng/mL) | Laboratory B Mean Conc. (ng/mL) | % Bias* | Acceptance Criteria |
| Low QC | 1.5 | 1.45 | 1.58 | +8.97% | Within ±15% |
| Mid QC | 50.0 | 52.1 | 48.9 | -6.14% | Within ±15% |
| High QC | 100.0 | 98.7 | 104.2 | +5.57% | Within ±15% |
*Percent Bias is calculated as: ((Mean Conc. Lab B - Mean Conc. Lab A) / Mean Conc. Lab A) * 100
Table 2: Inter-Laboratory Comparison of Incurred Study Samples
| Sample ID | Laboratory A Conc. (ng/mL) | Laboratory B Conc. (ng/mL) | % Difference** | Acceptance Criteria |
| SUBJ-001 | 25.4 | 27.1 | +6.69% | ≤20% for ≥67% of samples |
| SUBJ-002 | 88.2 | 81.9 | -7.14% | ≤20% for ≥67% of samples |
| SUBJ-003 | 12.1 | 11.5 | -4.96% | ≤20% for ≥67% of samples |
| SUBJ-004 | 45.6 | 51.3 | +12.5% | ≤20% for ≥67% of samples |
| ... (n≥30) | ... | ... | ... | ... |
Note: The data presented in these tables are for illustrative purposes and represent expected outcomes for a successful cross-validation based on regulatory guidelines.
Mechanism of Action: Obeticholic Acid and the FXR Signaling Pathway
Obeticholic Acid exerts its therapeutic effects by activating the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Activation of FXR initiates a cascade of transcriptional changes that regulate bile acid synthesis and transport.
As shown in Figure 2, OCA binds to and activates FXR. FXR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to DNA and induces the expression of the Small Heterodimer Partner (SHP) gene. SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol. This negative feedback loop is central to maintaining bile acid homeostasis.
References
A Comparative Guide to the Bioanalysis of Obeticholic Acid: Linearity and Range Assessment with Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bioanalytical methods for the quantification of Obeticholic Acid (OCA), a synthetic bile acid analogue and a potent farnesoid X receptor (FXR) agonist. The focus is on the linearity and range of assays utilizing a deuterated internal standard, a critical aspect for ensuring accurate pharmacokinetic and toxicokinetic studies. This document presents supporting experimental data from published literature, comparing advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques with alternative reversed-phase high-performance liquid chromatography (RP-HPLC) methods.
Performance Comparison: Linearity and Range
The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte (e.g., d4-Obeticholic Acid), is the gold standard in quantitative bioanalysis. It accurately compensates for variability in sample preparation and matrix effects, leading to superior accuracy and precision. The following tables summarize the linearity and range of various published methods for OCA quantification.
Table 1: LC-MS/MS Methods with Deuterated Internal Standard for Obeticholic Acid in Human Plasma
| Linearity Range | Internal Standard | Sample Preparation | Chromatographic Method | Reference |
| 0.410 - 120.466 ng/mL | Heavy stable isotope-labeled OCA | Solid-Phase Extraction (SPE) | LC-MS/MS | [1] |
| 0.2506 - 100.2 ng/mL | Deuterated OCA | Solid-Phase Extraction (SPE) | UPLC-MS/MS | [2] |
Table 2: Alternative RP-HPLC Methods for Obeticholic Acid Quantification
| Linearity Range | Matrix | Chromatographic Method | Detection | Reference |
| 2.4 - 14 µg/mL | Bulk and Marketed Formulation | RP-HPLC | UV | |
| 2.5 - 15 µg/mL | Bulk and Pharmaceutical Dosage Form | RP-HPLC | UV | |
| 100 - 300 µg/mL | Not Specified | RP-HPLC | UV |
As evidenced in the tables, LC-MS/MS methods employing a deuterated standard offer significantly lower limits of quantification (in the sub-ng/mL range) compared to RP-HPLC methods (in the µg/mL to mg/mL range). This enhanced sensitivity is crucial for characterizing the pharmacokinetic profile of OCA at therapeutic doses.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical assays. Below are representative protocols for both an LC-MS/MS method with a deuterated standard and an alternative RP-HPLC method.
Method 1: UPLC-MS/MS Quantification of Obeticholic Acid in Human Plasma with a Deuterated Internal Standard
This protocol is a composite based on published validated methods for the bioanalysis of OCA in human plasma.[1][2]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 250 µL of human plasma, add an appropriate volume of the deuterated Obeticholic Acid internal standard working solution.
-
Vortex the sample briefly.
-
Pre-condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an aqueous solution (e.g., water or a weak buffer) to remove polar interferences.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for injection.
2. UPLC-MS/MS Analysis
-
Chromatographic Column: A high-efficiency reversed-phase column (e.g., C18, ~2.1 x 50 mm, <2 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol mixture.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: Approximately 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Obeticholic Acid and its deuterated internal standard. For example:
-
Obeticholic Acid: [M-H]⁻ → specific fragment ion
-
Deuterated Obeticholic Acid: [M+D-H]⁻ → specific fragment ion
-
-
Data Analysis: Quantify Obeticholic Acid concentration by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Method 2: RP-HPLC Quantification of Obeticholic Acid in Bulk Drug
This protocol is based on published methods for the analysis of OCA in bulk and pharmaceutical formulations.
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Obeticholic Acid reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 2.5 - 15 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Obeticholic Acid bulk drug sample in the mobile phase to obtain a solution with a concentration within the calibration range.
2. HPLC Analysis
-
Chromatographic Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Data Analysis: Quantify Obeticholic Acid by comparing the peak area of the sample to the peak areas of the calibration standards.
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates a typical workflow for the LC-MS/MS analysis of Obeticholic Acid using a deuterated internal standard.
Caption: Workflow for OCA analysis by LC-MS/MS with a deuterated standard.
References
- 1. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, glyco-obeticholic acid, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of Obeticholic acid and its two major metabolites in human plasma after administration of Obeticholic acid tablets using ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Obeticholic Acid-d4 in Biological Matrices: A Comparative Guide
In the realm of pharmacokinetic and metabolic studies, the reliability of quantitative data hinges on the stability of analytes and their internal standards within biological matrices. For researchers utilizing Obeticholic Acid-d4 (OCA-d4) as an internal standard in bioanalytical assays, understanding its stability under various storage conditions is paramount. This guide provides a comparative overview of the stability of OCA-d4 in common biological matrices, supported by experimental data from studies on obeticholic acid and other bile acids.
Deuterated standards like OCA-d4 are the gold standard for quantitative liquid chromatography-mass spectrometry (LC-MS) methods.[1] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample extraction, processing, and analysis, which compensates for potential variability and enhances data accuracy.[2] The stability of a deuterated internal standard is expected to mirror that of the unlabeled analyte.
Comparative Stability Data
While specific public data on the stability of this compound is limited, extensive validation has been performed on its non-deuterated counterpart, Obeticholic Acid (OCA). The stability of OCA, a bile acid analogue, is also comparable to other major bile acids. The following tables summarize stability data from various studies under different storage conditions in human plasma and serum.
Freeze-Thaw Stability
Freeze-thaw stability is crucial for assessing potential degradation of an analyte when samples are repeatedly frozen and thawed.
| Analyte/Matrix | No. of Cycles | Temperature | Stability Outcome | Reference |
| Bile Acids in Human Serum | 4 | -20°C / -70°C | Stable | [3] |
| Bile Acids in Human Plasma | 3 | Not Specified | Stable | [4] |
| Bile Acids in Human Serum | 3 | Not Specified | Stable | [5] |
Bench-Top (Short-Term) Stability
This assesses the stability of the analyte in the matrix at room temperature, simulating the time samples may spend on a lab bench during processing.
| Analyte/Matrix | Duration | Temperature | Stability Outcome | Reference |
| Obeticholic Acid Solution | 26 hours | 25°C | Stable | |
| Bile Acids in Human Serum | 4 hours | Room Temp. | Stable | |
| Bile Acids in Human Plasma | 6 hours | Room Temp. | Stable |
Long-Term Stability
Long-term stability is essential for studies where samples are stored for extended periods before analysis.
| Analyte/Matrix | Duration | Temperature | Stability Outcome | Reference |
| Bile Acids in Human Serum | 49 days | -20°C / -70°C | Stable | |
| Bile Acids in Human Plasma | 2 months | -20°C / -70°C | Stable | |
| Vorinostat and metabolites in Human Serum | > 1 year | -70°C | Stable |
Post-Preparative Stability
This evaluates the stability of the processed sample (e.g., in an autosampler) prior to injection.
| Analyte/Matrix | Duration | Temperature | Stability Outcome | Reference |
| Bile Acids in Reconstitution Solution | 48 hours | 8°C | Stable | |
| Bile Acids in Extracted Plasma | 1 week | 4°C | Stable |
Experimental Protocols
The assessment of analyte stability is a critical component of bioanalytical method validation, as outlined by regulatory bodies like the FDA and EMA. A typical experimental protocol for stability testing involves the analysis of quality control (QC) samples at low and high concentrations.
Objective: To determine the stability of this compound in a biological matrix under specific conditions.
Materials:
-
Blank, validated biological matrix (e.g., human plasma, K2-EDTA).
-
This compound certified reference standard.
-
Obeticholic Acid certified reference standard.
-
LC-MS/MS system.
General Procedure for Stability Assessment:
-
Sample Preparation: Spike the biological matrix with known concentrations of Obeticholic Acid and this compound to prepare low and high QC samples.
-
Storage: Subject the QC samples to the conditions being tested (e.g., multiple freeze-thaw cycles, storage at room temperature for a set duration, long-term storage at -80°C).
-
Extraction: At the end of the stability testing period, extract the analytes from the matrix. A common method is protein precipitation using acetonitrile, followed by centrifugation. Solid-phase extraction (SPE) can also be used for cleaner samples.
-
Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Evaluation: Compare the mean concentration of the stability-tested QC samples against freshly prepared calibration standards and control QC samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow
The following diagram illustrates a standard workflow for assessing the stability of an analyte like this compound in a biological matrix.
Conclusion
Based on the available data for Obeticholic Acid and other bile acids, this compound is expected to be stable in common biological matrices like plasma and serum under typical laboratory storage and handling conditions. This includes multiple freeze-thaw cycles, short-term exposure to room temperature, and long-term storage at -20°C or -70°C. As with any bioanalytical method, it is imperative for individual laboratories to perform their own validation and stability studies to ensure the integrity of their results according to regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. medpace.com [medpace.com]
- 4. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Precision: The Advantages of Deuterated Internal Standards in Obeticholic Acid Bioanalysis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly for therapeutic agents like Obeticholic Acid (OCA), achieving the highest degree of accuracy and precision is paramount. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying drugs and their metabolites in complex biological matrices. A critical component of a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS). This guide provides an objective comparison, supported by experimental data, on the advantages of using a deuterated internal standard for the bioanalysis of Obeticholic Acid.
The primary role of an internal standard is to compensate for variability throughout the analytical process, including sample extraction, chromatographic injection, and mass spectrometric ionization. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Stable isotope-labeled internal standards (SIL-IS), such as deuterated analogs of the analyte, are widely considered the gold standard in quantitative bioanalysis. This is because a deuterated standard is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample processing and analysis.
Mitigating Matrix Effects: The Core Advantage
A significant challenge in bioanalysis is the "matrix effect," where endogenous components in the biological sample co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to either suppression or enhancement of the signal. Deuterated standards, being nearly identical to the analyte, co-elute and experience the same matrix effects.[1] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification.[1] Structural analogs, an alternative to SIL-IS, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.[1]
Comparative Performance Data
The superior performance of deuterated internal standards over non-deuterated (structural analog) internal standards is consistently demonstrated in experimental data. The following table summarizes the key performance metrics from comparative studies.
| Performance Metric | Deuterated Internal Standard | Non-Deuterated (Structural Analog) IS | Rationale for Superiority of Deuterated IS |
| Accuracy (% Bias) | Closer to 100% (e.g., Mean Bias: 100.3%)[2] | Larger deviation from 100% (e.g., Mean Bias: 96.8%)[2] | Co-elution and identical ionization behavior minimize variability. |
| Precision (%CV) | Lower (e.g., 2.7% - 5.7%) | Higher (e.g., 7.6% - 9.7%) | Better correction for random errors throughout the analytical process. |
| Matrix Effect | Minimal variability across different biological sources. | Significant variability, leading to inaccurate results. | Identical physicochemical properties lead to consistent behavior in various matrices. |
| Recovery | Consistent and comparable to the analyte. | Can differ significantly from the analyte. | Similar extraction efficiency due to identical chemical structure. |
Data synthesized from multiple sources highlighting general performance comparisons.
A study on the depsipeptide kahalalide F showed a statistically significant improvement in both accuracy and precision when using a deuterated internal standard compared to a structural analog. Similarly, in the analysis of the immunosuppressant drug sirolimus, a deuterated internal standard resulted in a consistently lower range of interpatient assay imprecision compared to a structural analog.
Experimental Protocols for Obeticholic Acid Quantification
A robust and validated bioanalytical method is crucial for the accurate quantification of Obeticholic Acid and its metabolites in biological samples. The following is a representative experimental protocol utilizing a deuterated internal standard with LC-MS/MS.
Sample Preparation (Solid-Phase Extraction - SPE)
Solid-phase extraction is a common technique for extracting Obeticholic Acid and its metabolites from human plasma.
-
Sample Pre-treatment: To 250 µL of human plasma, add the deuterated internal standard solution.
-
Extraction: Load the pre-treated sample onto an SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elution: Elute the analyte and the internal standard from the cartridge with a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Separation:
-
Column: A reverse-phase column, such as a C18 column, is typically used for the separation of bile acids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate and acetic acid) and an organic component (e.g., a mixture of methanol, acetonitrile, and isopropanol with acetic acid) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.
-
Injection Volume: A small injection volume (e.g., 10 µL) is used.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally used for the analysis of bile acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Obeticholic Acid and its deuterated internal standard are monitored.
-
Instrument Parameters: Parameters such as ion spray voltage, source temperature, and collision energy are optimized to achieve the best signal response for each analyte.
-
The following diagram illustrates the typical experimental workflow for the bioanalysis of Obeticholic Acid using a deuterated internal standard.
Caption: Experimental workflow for Obeticholic Acid bioanalysis.
Obeticholic Acid Signaling Pathway
Obeticholic acid is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism.
The activation of FXR by Obeticholic Acid initiates a cascade of downstream events that ultimately lead to a reduction in the synthesis and cellular concentrations of bile acids. One of the key mechanisms is the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. Additionally, FXR activation in the intestine leads to the release of Fibroblast Growth Factor 19 (FGF19), which also suppresses CYP7A1 expression in the liver. Furthermore, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), which enhances the efflux of bile acids from hepatocytes.
The following diagram illustrates the primary signaling pathway of Obeticholic Acid.
Caption: Primary signaling pathway of Obeticholic Acid.
References
Assessing the Isotopic Purity of Obeticholic Acid-d4 for Precision in Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results in quantitative bioanalysis. This guide provides a comprehensive comparison of commercially available Obeticholic Acid-d4 (OCA-d4), a deuterated analog of the potent farnesoid X receptor (FXR) agonist, Obeticholic Acid. We will delve into the critical aspect of isotopic purity, outline detailed experimental protocols for its assessment, and compare OCA-d4 with potential alternatives.
Obeticholic Acid is a semi-synthetic bile acid analogue that has shown therapeutic potential in various liver diseases.[1][2][3][4][5] In clinical and preclinical studies, accurate quantification of OCA in biological matrices is crucial. The use of a deuterated internal standard like OCA-d4, which shares near-identical physicochemical properties with the analyte but has a different mass, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response in mass spectrometry-based assays. However, the accuracy of this approach is fundamentally dependent on the isotopic purity of the deuterated standard.
The Critical Role of Isotopic Purity
Isotopic purity refers to the percentage of the labeled compound that contains the desired number of heavy isotopes (in this case, deuterium). Impurities in the form of unlabeled (d0) or partially labeled molecules can lead to an overestimation of the analyte concentration and compromise the integrity of the quantitative data. Therefore, rigorous assessment of the isotopic purity of any deuterated standard is a critical step in method validation.
Comparison of Commercially Available this compound
Several vendors supply this compound for research purposes. The table below summarizes the stated isotopic purity from various suppliers. It is important to note that while vendors provide a certificate of analysis with this information, independent verification is highly recommended.
| Supplier | Product Number | Stated Isotopic Purity (atom % D) |
| Sigma-Aldrich | 796033 | ≥98% |
| Cambridge Isotope Laboratories, Inc. | DLM-10618 | 98% |
| Eurisotop | DLM-10618 | 98% |
| LGC Standards | TRC-O125002 | Not specified; requires custom synthesis |
| Marques da Silva & Neves, Lda | S000792 | ≥95% |
Note: The availability and specifications of these products are subject to change. Researchers should always consult the supplier's most recent certificate of analysis.
Alternative Internal Standards for Quantitative Analysis
While OCA-d4 is the ideal internal standard for OCA quantification due to its structural identity, other deuterated bile acids can be considered for broader bile acid profiling studies or in situations where OCA-d4 is unavailable. Some potential alternatives include:
-
Cholic Acid-d4: A primary bile acid that is structurally similar to OCA.
-
Chenodeoxycholic Acid-d4: Another primary bile acid and the parent compound of OCA.
-
Deoxycholic Acid-d4: A secondary bile acid.
For quantitative analysis where OCA-d4 is the analyte, a non-deuterated, structurally similar compound that is not endogenously present in the sample matrix could be used as an internal standard, though this is a less ideal approach.
Experimental Protocols for Assessing Isotopic Purity
The two most common and powerful techniques for determining the isotopic purity of deuterated compounds are high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution LC-MS/MS Method
This method allows for the separation of the deuterated compound from potential impurities and the determination of the relative abundance of its different isotopologues (molecules with different numbers of deuterium atoms).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for bile acids.
-
Scan Mode: Full scan mode with high resolution (>10,000) to resolve the isotopic peaks.
-
Mass Range: A range that covers the expected m/z values of the unlabeled (d0) to the fully labeled (d4) and potentially over-labeled species.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M-H]⁻ ions of each isotopologue (d0, d1, d2, d3, d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of d4 peak / Sum of areas of all isotopologue peaks) x 100
-
Quantitative NMR (qNMR) Spectroscopy Method
NMR spectroscopy provides detailed structural information and can be used to determine the degree of deuteration at specific sites within the molecule.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte signals (e.g., DMSO-d6, CDCl3).
-
Add a known amount of an internal standard with a certified purity (e.g., maleic acid, dimethyl sulfone).
-
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum. This involves using a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all protons.
-
Integrate the signals of the residual protons in the deuterated positions of this compound and the signal of the internal standard.
-
The degree of deuteration can be calculated by comparing the integral of the residual proton signals to the integral of the internal standard.
-
-
²H (Deuterium) NMR Analysis:
-
Acquire a ²H NMR spectrum. This directly observes the deuterium nuclei.
-
The relative integrals of the deuterium signals can confirm the positions and relative amounts of deuterium incorporation.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing isotopic purity and the signaling pathway of Obeticholic Acid.
Caption: Experimental workflow for assessing the isotopic purity of this compound.
Caption: Simplified signaling pathway of Obeticholic Acid via FXR activation.
Conclusion
The selection and rigorous quality assessment of deuterated internal standards are fundamental to the integrity of quantitative bioanalytical data. For researchers utilizing this compound, it is imperative to source high-purity material and independently verify its isotopic enrichment using robust analytical techniques such as high-resolution LC-MS/MS and NMR spectroscopy. This guide provides a framework for making informed decisions regarding the procurement and validation of this compound, ultimately contributing to more accurate and reproducible research outcomes in the study of liver diseases and metabolic disorders.
References
- 1. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. LC-MS/MS Analysis of Bile Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Performance Characteristics of Obeticholic Acid-d4 in Regulated Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Obeticholic Acid (OCA), the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of the performance of Obeticholic Acid-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with non-deuterated alternatives, supported by established principles in regulated bioanalysis and published data.
The Gold Standard: Why Deuterated Internal Standards Excel
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is added to all samples, including calibration standards and quality controls, to correct for variability during the analytical process. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in sample preparation, injection volume, and instrument response.
Deuterated internal standards like this compound are considered the gold standard in the field.[1][2] This is because the replacement of hydrogen atoms with deuterium results in a compound that is chemically almost identical to the analyte but with a different mass, allowing for its distinction by the mass spectrometer.[3] This near-identical nature ensures that this compound co-elutes with Obeticholic Acid and experiences the same degree of ionization suppression or enhancement due to the sample matrix.[3] Consequently, it provides a more accurate correction for these effects, leading to superior data quality.
Non-deuterated, or analogue, internal standards are different chemical entities that are structurally similar to the analyte. While more readily available and less expensive, their physicochemical properties can differ significantly, leading to different chromatographic retention times and extraction recoveries.[2] These differences can result in poor compensation for matrix effects and, consequently, less reliable quantitative data.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The following table summarizes the expected performance characteristics based on validated methods for bile acids using deuterated internal standards and the known limitations of non-deuterated alternatives.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated (Analogue) IS | Rationale |
| Linearity (r²) | ≥ 0.99 | Typically ≥ 0.99 | Both can achieve good linearity, but the reliability of the data points, especially at the lower end, is higher with a deuterated IS. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Can be within ±15%, but more susceptible to matrix effects, potentially leading to greater bias. | The near-identical chemical properties of this compound ensure it more accurately tracks the analyte during extraction and ionization. |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Generally ≤ 15%, but can be higher due to differential matrix effects between the analyte and the IS. | Better correction for variability by the deuterated IS results in lower relative standard deviation. |
| Matrix Effect | Effectively minimized | Variable and often significant | This compound co-elutes with the analyte and is affected by matrix suppression/enhancement in the same way, thus providing effective normalization. |
| Recovery | Consistent and tracks analyte recovery | May differ from analyte recovery | The structural similarity of this compound ensures its extraction efficiency closely matches that of the analyte. |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of a bioanalytical method. Below is a representative protocol for the quantification of Obeticholic Acid in human plasma using this compound as an internal standard, based on published LC-MS/MS methods for bile acids.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 30% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte and IS, and then return to initial conditions for re-equilibration.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Obeticholic Acid: Precursor ion > Product ion (to be determined during method development).
-
This compound: Precursor ion (mass shift of +4 Da compared to Obeticholic Acid) > Product ion.
-
-
Visualizations
Obeticholic Acid Signaling Pathway
Obeticholic acid is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.
References
A Comparative Guide to the Bioanalytical Performance of Obeticholic Acid-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Obeticholic Acid (OCA), the selection of an appropriate internal standard is a critical determinant of assay accuracy and precision. This guide provides a comprehensive comparison of the performance of Obeticholic Acid-d4, a stable isotope-labeled internal standard, against the alternative use of non-isotopically labeled structural analogs. The data presented herein is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and aligns with the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard. The rationale for this preference is grounded in the physicochemical properties of SIL-IS. Being chemically identical to the analyte of interest, with the exception of the increased mass due to the deuterium atoms, this compound exhibits nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response allow it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision of the analytical method.[1][2]
Performance of this compound in Bioanalytical Methods
While direct inter- and intra-assay variability data for this compound as a standalone compound are not typically reported, its performance is reflected in the validation parameters of the analytical methods that employ it. The following tables summarize the expected performance of LC-MS/MS methods for the quantification of Obeticholic Acid in biological matrices, such as plasma, using a deuterated internal standard like this compound. The presented data is a synthesis of performance characteristics reported in relevant scientific literature and aligns with regulatory acceptance criteria.[3][4]
Table 1: Intra-Assay Precision and Accuracy for Obeticholic Acid Quantification using a Deuterated Internal Standard
| Concentration Level | N | Accuracy (% Bias) | Precision (% CV) | Acceptance Criteria (% Bias) | Acceptance Criteria (% CV) |
| LLOQ | ≥ 5 | Within ± 20% | ≤ 20% | ± 20% | ≤ 20% |
| Low QC | ≥ 5 | Within ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| Medium QC | ≥ 5 | Within ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| High QC | ≥ 5 | Within ± 15% | ≤ 15% | ± 15% | ≤ 15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data synthesized from published bioanalytical methods and regulatory guidelines.[3]
Table 2: Inter-Assay Precision and Accuracy for Obeticholic Acid Quantification using a Deuterated Internal Standard
| Concentration Level | N (across runs) | Accuracy (% Bias) | Precision (% CV) | Acceptance Criteria (% Bias) | Acceptance Criteria (% CV) |
| LLOQ | ≥ 3 runs | Within ± 20% | ≤ 20% | ± 20% | ≤ 20% |
| Low QC | ≥ 3 runs | Within ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| Medium QC | ≥ 3 runs | Within ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| High QC | ≥ 3 runs | Within ± 15% | ≤ 15% | ± 15% | ≤ 15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data synthesized from published bioanalytical methods and regulatory guidelines.
Published studies on the quantification of bile acids, including methods applicable to Obeticholic Acid, have demonstrated that with the use of deuterated internal standards, both intra- and inter-assay imprecision of less than 10% can be consistently achieved. This high level of precision underscores the reliability of using this compound for rigorous pharmacokinetic and clinical studies.
Comparison with Structural Analog Internal Standards
A structural analog internal standard is a compound that is chemically similar but not identical to the analyte. While they can be a more cost-effective option, they often exhibit different chromatographic retention times and ionization efficiencies compared to the analyte. This disparity can lead to inadequate compensation for matrix effects and other sources of analytical variability, potentially compromising the accuracy and precision of the results. For the quantification of angiotensin IV in brain dialysates, it was concluded that a structural analog was not suitable as an internal standard and that a stable isotope-labeled analog was indispensable for accurate results.
Table 3: Comparative Attributes of this compound vs. a Structural Analog Internal Standard
| Feature | This compound (SIL-IS) | Structural Analog Internal Standard |
| Chemical Structure | Identical to Obeticholic Acid (with deuterium labels) | Similar but not identical to Obeticholic Acid |
| Chromatographic Behavior | Co-elutes with Obeticholic Acid | Different retention time than Obeticholic Acid |
| Ionization Efficiency | Nearly identical to Obeticholic Acid | May differ significantly from Obeticholic Acid |
| Correction for Matrix Effects | High | Variable and often incomplete |
| Accuracy and Precision | High (typically <15% CV) | Lower, with a higher risk of bias |
| Cost | Generally higher | Generally lower |
| Regulatory Acceptance | Preferred standard for bioanalytical submissions | Requires extensive validation to prove suitability |
Experimental Protocol for Obeticholic Acid Quantification
The following is a representative experimental protocol for the quantification of Obeticholic Acid in human plasma using this compound as an internal standard, based on common LC-MS/MS methodologies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (in methanol).
-
Vortex for 10 seconds to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Obeticholic Acid from endogenous components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Obeticholic Acid and this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for Obeticholic Acid quantification.
Conclusion
The use of this compound as an internal standard in LC-MS/MS bioanalysis provides a robust and reliable method for the accurate quantification of Obeticholic Acid in biological matrices. The data overwhelmingly supports the superiority of stable isotope-labeled internal standards over structural analogs in minimizing analytical variability and ensuring data integrity. For researchers and drug development professionals, the investment in a high-quality SIL-IS like this compound is a critical step in generating reproducible and defensible pharmacokinetic and clinical data.
References
- 1. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, glyco-obeticholic acid, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Prudent Disposal of Obeticholic Acid-d4 in a Laboratory Setting
IMMEDIATE ACTIONABLE GUIDANCE: Due to the classification of Obeticholic Acid as a suspected reproductive toxin, all waste materials, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be handled and disposed of as hazardous chemical waste. Adherence to your institution's specific hazardous waste management protocols is mandatory.
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Obeticholic Acid-d4, designed for researchers, scientists, and professionals in drug development. The following procedures are based on established laboratory safety standards and a conservative approach to waste management in light of the compound's potential hazards.
Hazard Profile and Classification
| Hazard Classification | GHS Information | Source |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child (H361) | [1] |
| Aquatic Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system. | [2] |
Experimental Protocols: Standard Disposal Procedure for this compound
This protocol outlines the essential steps for the collection and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused or expired compound, contaminated gloves, bench paper, and disposable labware (e.g., pipette tips, weighing boats), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., a polyethylene drum or a securely sealed bag within a rigid outer container).
-
Label the container as "Hazardous Waste" and clearly identify the contents, including "this compound" and an approximate concentration or quantity.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions from experiments, in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap).
-
Do not mix with other incompatible waste streams.
-
Label the container as "Hazardous Waste" with the full chemical name "this compound" and the solvent system used (e.g., "in DMSO").
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
The sharps container should also be labeled as containing hazardous chemical waste.
-
2. Container Management and Storage:
-
All waste containers must be kept securely closed except when adding waste.
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be a secondary containment system (e.g., a tray or bin) to prevent the spread of material in case of a leak.
-
Ensure the storage area is away from drains, heat sources, and high-traffic areas.
3. Disposal Request and Pickup:
-
Once a waste container is full or has been in use for a period defined by your institution (typically 6-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your EHS office's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a specific tagging system.
-
Do not attempt to dispose of this compound waste through regular trash or by pouring it down the drain.
4. Decontamination of Reusable Glassware and Equipment:
-
Reusable glassware and equipment contaminated with this compound should be decontaminated.
-
A common procedure is to triple-rinse the items with a suitable solvent.
-
The first rinse should be with a solvent known to dissolve this compound. The subsequent rinses can be with a less hazardous solvent (e.g., ethanol or acetone), followed by water.
-
Crucially, all rinsate from the decontamination process must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the glassware can typically be washed through standard laboratory procedures.
5. Spill Management:
-
In the event of a spill, avoid creating dust from the solid material.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Carefully sweep or scoop the absorbed material into a hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Obeticholic Acid-d4
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Obeticholic Acid-d4 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure and ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated analog of Obeticholic Acid, a potent farnesoid X receptor (FXR) agonist. Safety data for Obeticholic Acid indicates that it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Some sources also suggest it is suspected of damaging fertility or the unborn child.[2][3] Therefore, stringent adherence to safety protocols is crucial.
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the type of operation and associated risk of exposure.
| Risk Level & Operation | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Low Risk (e.g., handling small, pre-weighed quantities in a solution, within a fume hood) | Disposable Respirator (e.g., N95, FFP2) | Single pair of nitrile gloves | Safety glasses with side shields | Laboratory coat |
| Medium Risk (e.g., weighing and preparing solutions from powder) | Half-mask or full-face respirator with P100/FFP3 filters | Double gloving (nitrile) | Chemical splash goggles | Disposable coveralls (e.g., Tyvek®) over lab coat |
| High Risk (e.g., potential for significant aerosol generation, large-scale handling) | Powered Air-Purifying Respirator (PAPR) with a full hood | Double gloving (nitrile), with the outer pair changed frequently | Face shield worn over chemical splash goggles | Disposable, chemical-resistant coveralls |
Operational Plan for Safe Handling
A systematic approach is critical for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound.
1. Preparation and Pre-Handling:
-
Designated Area: All handling of this compound powder should be conducted in a designated area with restricted access, such as a chemical fume hood, a glove box, or a ventilated balance enclosure.
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste contaminated with this compound.
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling zone.
2. Handling Procedures:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, employ techniques that minimize dust generation, such as gentle scooping.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. Keep containers covered as much as possible.
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.
3. Post-Handling and Decontamination:
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in a designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, coveralls, bench paper, and cleaning materials, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and rinse from decontaminated glassware should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Waste Pickup: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Guides for Safe Handling
To further clarify the safety procedures, the following diagrams illustrate the recommended workflow and decision-making process for handling this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Decision tree for selecting appropriate PPE based on the handling procedure for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
